Ezatiostat Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDYQYNYISTAMO-GFDYFVENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182855 | |
| Record name | Ezatiostat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286942-97-0 | |
| Record name | Ezatiostat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezatiostat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZATIOSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ezatiostat Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ezatiostat Hydrochloride, a novel therapeutic agent with potential applications in treating myelodysplastic syndromes (MDS). The document details the molecular interactions, downstream signaling pathways, and cellular consequences of Ezatiostat administration, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and development purposes.
Core Mechanism: Inhibition of Glutathione S-Transferase P1-1 (GSTP1-1)
This compound is a synthetic tripeptide analog of glutathione.[1][2] It functions as a prodrug that is metabolized to its active form, TLK117.[3][4] The primary molecular target of Ezatiostat's active metabolite is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme that is frequently overexpressed in various cancer cells and plays a crucial role in cellular detoxification and the regulation of signaling pathways involved in cell proliferation and apoptosis.[3][5]
Ezatiostat, through its active metabolite, acts as a selective inhibitor of GSTP1-1.[1][2] Under normal physiological conditions, GSTP1-1 binds to and inhibits the c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses.[3][5] By binding to GSTP1-1, the active form of Ezatiostat causes a conformational change in the enzyme, leading to its dissociation from the JNK complex.[1][2][6] This release of JNK from its inhibitory binding with GSTP1-1 results in the activation of the JNK signaling cascade.[1][2][3]
Downstream Signaling and Cellular Effects
The activation of JNK is a pivotal event in the mechanism of action of Ezatiostat. Activated JNK proceeds to phosphorylate its downstream target, the transcription factor c-Jun.[3][7] Phosphorylated c-Jun then translocates to the nucleus, where it modulates the transcription of a suite of genes that govern critical cellular processes, including:
-
Stimulation of Hematopoiesis: In the context of myelodysplastic syndromes, the activation of the JNK pathway by Ezatiostat promotes the proliferation and differentiation of hematopoietic progenitor cells.[1][3] This leads to an increase in the production of mature monocytes, granulocytes, and erythrocytes, potentially counteracting the ineffective hematopoiesis characteristic of MDS.[3] Studies in animal models have demonstrated that Ezatiostat stimulates lymphocyte and bone marrow progenitor proliferation.[1][2]
-
Induction of Apoptosis in Malignant Cells: In addition to its hematopoietic-stimulating effects, the activation of the JNK pathway can also trigger apoptosis (programmed cell death) in malignant cells.[2][3] This dual action of promoting the growth of normal blood cell precursors while inducing cell death in cancerous clones makes Ezatiostat a promising therapeutic strategy for MDS.[2] The therapeutic action of ezatiostat appears to include both proliferation of normal myeloid progenitors as well as apoptosis of the malignant clone.[1][2][6]
-
Involvement of Other Pathways: Research suggests that Ezatiostat may also influence other signaling pathways. Some studies have indicated the activation of ERK1/ERK2 and the caspase-dependent pathway, which could also contribute to its pro-apoptotic effects in dysplastic cells.[4][8]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of Ezatiostat and its active metabolite.
| Parameter | Value | Target | Cell Line/System | Reference |
| Ki | 0.4 µM | GSTP1-1 | In vitro | [4] |
| Approx. IC50 | ~25 µM | Cell Growth | HL60 | [2] |
Table 1: In Vitro Inhibitory Activity of Ezatiostat's Active Metabolite (TLK117) and Ezatiostat.
| Endpoint | Response Rate | Patient Population | Clinical Trial | Reference |
| Hematologic Improvement - Erythroid (HI-E) | 24% (9 of 38 patients) | Myelodysplastic Syndrome | NCT00035867 | [5] |
| Hematologic Improvement - Neutrophil (HI-N) | 42% (11 of 26 patients) | Myelodysplastic Syndrome | NCT00035867 | [5] |
| Hematologic Improvement - Platelet (HI-P) | 50% (12 of 24 patients) | Myelodysplastic Syndrome | NCT00035867 | [5] |
| Trilineage Responses | 25% (4 of 16 patients) | Myelodysplastic Syndrome with trilineage cytopenia | NCT00035867 | [5] |
Table 2: Clinical Efficacy of this compound Liposomes for Injection in Patients with Myelodysplastic Syndrome.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: Generalized In Vitro Experimental Workflow.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of Ezatiostat. These are generalized methodologies and may require optimization for specific experimental conditions.
GSTP1-1 Inhibition Assay
Objective: To determine the inhibitory activity of Ezatiostat's active metabolite (TLK117) on GSTP1-1 enzymatic activity.
Methodology:
-
Reagents: Recombinant human GSTP1-1, glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), potassium phosphate buffer, and the active metabolite of Ezatiostat (TLK117).
-
Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer, GSH, and recombinant GSTP1-1. b. Add varying concentrations of TLK117 to the reaction mixture and incubate for a predetermined time at 37°C. c. Initiate the enzymatic reaction by adding CDNB. d. Monitor the rate of formation of the GSH-CDNB conjugate by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. e. A control reaction without the inhibitor is run in parallel.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of TLK117. Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
JNK Activation Assay (Western Blot)
Objective: To assess the effect of Ezatiostat on the phosphorylation of JNK and c-Jun in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HL60 human leukemia cells) in appropriate media. b. Treat the cells with varying concentrations of this compound for different time points. A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction: a. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. b. Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative increase in phosphorylation upon Ezatiostat treatment.
Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay
Objective: To evaluate the effect of Ezatiostat on the proliferation and differentiation of human bone marrow progenitor cells.
Methodology:
-
Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) from healthy donors.
-
Cell Culture: a. Plate the BMMCs in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of hematopoietic growth factors (e.g., SCF, GM-CSF, IL-3, EPO). b. Add varying concentrations of this compound to the cultures. c. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting and Identification: a. After the incubation period, score the number and type of hematopoietic colonies under an inverted microscope. b. Colonies are typically classified based on their morphology as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM).
-
Data Analysis: Compare the number and types of colonies in the Ezatiostat-treated groups to the vehicle control group to assess the impact on hematopoietic progenitor cell proliferation and differentiation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To measure the induction of apoptosis by Ezatiostat in a cancer cell line.
Methodology:
-
Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., HL60) and treat with different concentrations of this compound for various durations.
-
Cell Staining: a. Harvest the cells (including both adherent and floating cells) and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Annexin V-positive, PI-negative cells are considered to be in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the control group to determine the dose- and time-dependent effects of Ezatiostat on apoptosis induction.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative analysis of apoptosis in HL60 detected by annexin-V and fluorescein-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Ezatiostat Hydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezatiostat hydrochloride, a novel glutathione analog, has emerged as a promising therapeutic agent, particularly in the context of myelodysplastic syndromes (MDS). This technical guide provides an in-depth exploration of the chemical architecture of this compound, a detailed overview of its synthesis, and a comprehensive analysis of its mechanism of action. By inhibiting glutathione S-transferase P1-1 (GSTP1-1), Ezatiostat triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the stimulation of hematopoiesis and the induction of apoptosis in malignant cells. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a thorough understanding of this targeted therapeutic agent.
Chemical Structure and Properties
This compound, known by the synonyms TER 199 and TLK199, is the hydrochloride salt of a synthetic tripeptide analog of glutathione.[1][2] Its systematic IUPAC name is ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride.[3]
The chemical and physical properties of Ezatiostat and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference(s) |
| Ezatiostat (Free Base) | ||
| Molecular Formula | C27H35N3O6S | [4] |
| Molecular Weight | 529.65 g/mol | [4] |
| CAS Number | 168682-53-9 | [4] |
| This compound | ||
| Molecular Formula | C27H36ClN3O6S | [5] |
| Molecular Weight | 566.11 g/mol | [5] |
| CAS Number | 286942-97-0 | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the coupling of protected amino acid precursors. While detailed, publicly available, step-by-step protocols are scarce, patent literature outlines the general synthetic strategy. The core of the synthesis involves the formation of peptide bonds between L-glutamic acid, S-benzyl-L-cysteine, and phenylglycine derivatives.
A plausible synthetic route, based on available information, can be described as follows:
Experimental Protocol: A Generalized Synthetic Approach
-
Dipeptide Formation: The synthesis commences with the coupling of S-benzyl-L-cysteine and a phenylglycine ethyl ester derivative. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS), can be employed. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Purification of the resulting dipeptide is crucial and is often achieved through column chromatography.
-
Coupling with Glutamic Acid Derivative: The protected dipeptide is then coupled with a suitably protected L-glutamic acid derivative, such as N-Boc-L-glutamic acid α-ethyl ester.[4] The coupling conditions are similar to the first step, utilizing standard peptide coupling chemistry.
-
Deprotection and Salt Formation: Following the successful coupling to form the tripeptide backbone, any protecting groups (e.g., Boc) are removed under appropriate conditions (e.g., acidic treatment with trifluoroacetic acid). The final step involves the formation of the hydrochloride salt by treating the free base of Ezatiostat with hydrogen chloride gas or a solution of HCl in an organic solvent, such as diethyl ether or isopropanol.[4]
-
Purification: The final product, this compound, is purified to a high degree using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC).
Caption: Mechanism of action of Ezatiostat via inhibition of GSTP1-1 and activation of JNK.
Quantitative Data from Preclinical and Clinical Studies
The biological activity and clinical efficacy of Ezatiostat have been evaluated in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Ezatiostat
| Cell Line | Assay | Endpoint | Value | Reference(s) |
| HL-60 (Human Leukemia) | Growth Inhibition | CC50 | 6-17 µM | - |
| HL-60 (Human Leukemia) | Differentiation (CD11b expression) | Fold Increase | ~2-fold | - |
| HL-60 and 293T cells | Reactive Oxygen Species (ROS) Production | Fold Increase | 2- to 3-fold | - |
Table 2: Summary of Phase I/II Clinical Trial Data in Myelodysplastic Syndromes (MDS)
| Parameter | Value | Reference(s) |
| Phase I Dose Escalation (Oral) | [6] | |
| Dose Levels | 200, 400, 1000, 1400, 2000, 2400, 3000, 4000, 5000, and 6000 mg/day | [6] |
| Treatment Schedule | Days 1-7 of a 21-day cycle | [6] |
| Phase I/IIa (Intravenous) | [6] | |
| Dose Levels (Phase I) | 50, 100, 200, 400, and 600 mg/m² | [6] |
| Treatment Schedule (Phase I) | Days 1-5 of a 14-day cycle | [6] |
| Dose Schedules (Phase IIa) | 600 mg/m² on days 1-5 or days 1-3 of a 21-day cycle | [6] |
| Phase I Combination Therapy (with Lenalidomide) | [6] | |
| Ezatiostat Doses | 2000 mg or 2500 mg/day | [6] |
| Lenalidomide Dose | 10 mg/day | [6] |
| Treatment Schedule | Days 1-21 of a 28-day cycle | [6] |
Table 3: Clinical Efficacy in Myelodysplastic Syndromes (MDS)
| Endpoint | Result | Reference(s) |
| Hematologic Improvement (HI-Erythroid) in RBC transfusion-dependent patients | 29% (11 of 38) | - |
| Median Duration of HI-Erythroid Response | 34 weeks | - |
| Multilineage Responses | Observed | [6] |
| Cytogenetic Complete Response | Observed in one del(5q) MDS patient | [6] |
Conclusion
This compound represents a significant advancement in the targeted therapy of hematological disorders, particularly MDS. Its well-defined chemical structure and its mechanism of action, centered on the inhibition of GSTP1-1 and the subsequent activation of the JNK signaling pathway, provide a strong rationale for its clinical development. The synthesis of Ezatiostat, while complex, follows established principles of peptide chemistry. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic agent capable of inducing hematologic responses and improving outcomes for patients with MDS. This technical guide provides a foundational understanding of Ezatiostat for the scientific and drug development communities, encouraging further research and exploration of its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. US20110301376A1 - Preparation of crystalline this compound ansolvate form d - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
Ezatiostat Hydrochloride: A Tripeptide Glutathione Analog for Hematopoietic Stimulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ezatiostat hydrochloride, also known as TLK199, is a novel synthetic tripeptide analog of glutathione under investigation for the treatment of myelodysplastic syndromes (MDS) and other conditions characterized by cytopenias.[][2] As a prodrug, ezatiostat is systemically absorbed and subsequently metabolized to its active form, TLK117.[][3] This active metabolite selectively inhibits Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in the regulation of cellular proliferation, differentiation, and apoptosis.[][4] This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Mechanism of Action
Ezatiostat's therapeutic effects are mediated through the inhibition of GSTP1-1 by its active metabolite, TLK117.[][4] GSTP1-1 is an enzyme that is frequently overexpressed in various cancer cells and is known to negatively regulate the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction.[][4]
The key steps in the mechanism of action are as follows:
-
Prodrug Conversion: Ezatiostat, a diethyl ester, is readily absorbed and intracellularly converted by esterases into its active diacid form, TLK117.[5]
-
GSTP1-1 Inhibition: TLK117 selectively binds to and inhibits the activity of GSTP1-1.[][4] This inhibition disrupts the interaction between GSTP1-1 and JNK.[4]
-
JNK Pathway Activation: The release of JNK from GSTP1-1 inhibition leads to its phosphorylation and subsequent activation.[4][5]
-
Downstream Cellular Effects: Activated JNK phosphorylates downstream transcription factors, such as c-Jun, which then translocate to the nucleus and modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.[][6] In hematopoietic progenitor cells, this signaling cascade promotes growth and maturation, while in certain malignant cells, it can induce apoptosis.[7][8]
Core Data Summary
Preclinical Efficacy and Potency
The following table summarizes the key in vitro potency and efficacy data for ezatiostat and its active metabolite, TLK117.
| Compound | Assay | Cell Line/Enzyme | Parameter | Value | Reference(s) |
| TLK117 | GSTP1-1 Inhibition | Purified Enzyme | Kᵢ | 0.4 µM | [4][5] |
| Ezatiostat (TLK199) | Cell Viability | HT29 (human colon adenocarcinoma) | IC₅₀ | 22 µM | [5] |
| SW620, LoVo, Caco2 (human colon adenocarcinoma) | IC₅₀ | 26-28 µM | [5] | ||
| Ezatiostat Analogs | Cell Viability | HL-60 (human promyelocytic leukemia) | CC₅₀ | 6-17 µM | [2] |
Clinical Pharmacokinetics
Pharmacokinetic parameters of ezatiostat and its primary metabolites were evaluated in patients with myelodysplastic syndrome.
| Compound | Parameter | Value | Reference(s) |
| Ezatiostat | Elimination Half-life (t½) | 0.20 h | [9] |
| AUC/dose | 0.008 h/L | [9] | |
| Distribution Half-life | 0.03 h | [9] | |
| TLK236 (metabolite) | Elimination Half-life (t½) | 2.65 h | [9] |
| AUC/dose | 0.341 h/L | [9] | |
| TLK117 (active metabolite) | Elimination Half-life (t½) | 0.24–0.60 h | [9] |
| AUC/dose | 0.0116 h/L | [9] |
Clinical Efficacy in Myelodysplastic Syndrome (MDS)
Clinical trials have demonstrated the potential of ezatiostat to improve hematologic parameters in patients with MDS.
| Study Phase | Patient Population | Endpoint | Response Rate | Reference(s) |
| Phase 1/2a (IV formulation) | Trilineage Cytopenia | Trilineage Response | 25% (4 of 16 patients) | [] |
| Erythroid Cytopenia | Hematologic Improvement-Erythroid (HI-E) | 24% (9 of 38 patients) | [] | |
| Neutropenia | Hematologic Improvement-Neutrophil (HI-N) | 42% (11 of 26 patients) | [] | |
| Thrombocytopenia | Hematologic Improvement-Platelet (HI-P) | 50% (12 of 24 patients) | [] | |
| Phase 1 (oral formulation) | Low to Intermediate-2 Risk MDS | Hematologic Improvement (HI) | 17 responses at 200-6000 mg/day | [8][9] |
| 11 responses at 4000-6000 mg/day | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Effect of Ezatiostat Hydrochloride on JNK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezatiostat hydrochloride (formerly known as TLK199) is a glutathione analog prodrug that, upon conversion to its active metabolite, functions as a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). This inhibition disrupts the constitutive negative regulation of the c-Jun N-terminal kinase (JNK) signaling pathway by GSTP1-1. The disinhibition of JNK leads to its activation and the subsequent phosphorylation of downstream targets, most notably the transcription factor c-Jun. This activation of the JNK pathway is a key mechanism through which Ezatiostat exerts its therapeutic effects, particularly in the context of hematologic disorders such as myelodysplastic syndromes (MDS), by influencing cellular proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the molecular interactions, experimental validation, and clinical implications of Ezatiostat's effect on JNK signaling.
Mechanism of Action: From Prodrug to JNK Activation
This compound is a tripeptide analog of glutathione.[1][2][3][4][5] As a prodrug, it is administered in an inactive form and is subsequently metabolized in vivo to its active diacid form.[6] The active metabolite of Ezatiostat then selectively binds to and inhibits the enzyme Glutathione S-transferase P1-1 (GSTP1-1).[7][2][3][4][5]
Under normal physiological conditions, GSTP1-1 exists in a complex with JNK, thereby inhibiting its kinase activity.[8][9][10][11] The binding of the active form of Ezatiostat to GSTP1-1 induces a conformational change in the enzyme, leading to the dissociation of the GSTP1-1/JNK complex.[6][12] This release of JNK from its inhibitory binding partner results in the activation of the JNK signaling cascade.[6][12]
The activation of JNK is characterized by its phosphorylation.[12] Activated JNK then phosphorylates its downstream targets, a key one being the transcription factor c-Jun at serine residues Ser63 and Ser73.[13][14][15][16] Phosphorylated c-Jun translocates to the nucleus, where it modulates the expression of genes involved in critical cellular processes, including proliferation, differentiation, and apoptosis.[17] This entire cascade, from GSTP1-1 inhibition to altered gene expression, forms the basis of Ezatiostat's mechanism of action.
Quantitative Data on Ezatiostat's Activity
While the qualitative mechanism of Ezatiostat is well-established, specific quantitative data from preclinical studies are not extensively consolidated in publicly available literature. However, clinical trial data in patients with myelodysplastic syndromes (MDS) provide a quantitative measure of the drug's ultimate biological effect, which is a downstream consequence of JNK pathway activation.
| Clinical Endpoint | Patient Population | Dosage | Response Rate | Citation |
| Hematologic Improvement (HI) | Low to Intermediate-2 Risk MDS | 200 to 6000 mg/day (oral tablets) | 17 of 45 patients (38%) showed HI | [1][12] |
| HI-Erythroid (HI-E) | MDS | 600 mg/m² (IV) | 9 of 38 patients (24%) | [17] |
| HI-Neutrophil (HI-N) | MDS | 600 mg/m² (IV) | 11 of 26 patients (42%) | [17] |
| HI-Platelet (HI-P) | MDS | 600 mg/m² (IV) | 12 of 24 patients (50%) | [17] |
| Trilineage Response | MDS with trilineage cytopenia | 600 mg/m² (IV) | 4 of 16 patients (25%) | [17] |
| HI-Erythroid (HI-E) | Non-deletion(5q) MDS | 2000 mg/day Ezatiostat + 10 mg/day Lenalidomide | 4 of 10 evaluable patients (40%) | [7][18] |
| Red Blood Cell Transfusion Independence | Transfusion-dependent non-deletion(5q) MDS | 2000 mg/day Ezatiostat + 10 mg/day Lenalidomide | 3 of 7 patients (43%) | [7][18] |
| HI-Platelet (HI-P) | Thrombocytopenic non-deletion(5q) MDS | 2000 mg/day Ezatiostat + 10 mg/day Lenalidomide | 3 of 5 patients (60%) | [7][18] |
Experimental Protocols
The elucidation of Ezatiostat's effect on the JNK signaling pathway has been achieved through a series of key experiments. The following are detailed methodologies for these pivotal assays.
Cell Culture and Treatment
Human promyelocytic leukemia (HL-60) cells are a commonly used model for studying the effects of Ezatiostat.
-
Cell Culture: HL-60 cells are cultured in RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19][20]
-
Ezatiostat Treatment: For in vitro experiments, Ezatiostat is typically dissolved in a suitable solvent like DMSO to create a stock solution.[2] The stock solution is then diluted in the cell culture medium to the desired final concentrations for treating the HL-60 cells. Treatment durations can vary depending on the specific endpoint being measured. For instance, to induce resistance, HL-60 cells have been chronically exposed to increasing concentrations of Ezatiostat, starting from 2.5 µM.[2]
Co-Immunoprecipitation to Demonstrate GSTP1-JNK Interaction
This technique is used to verify the physical interaction between GSTP1 and JNK and its disruption by Ezatiostat.
-
Cell Lysis: After treatment with Ezatiostat or a vehicle control, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysates are pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for either GSTP1 or JNK overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other protein in the complex (e.g., if JNK was immunoprecipitated, the blot is probed for GSTP1). A decrease in the co-immunoprecipitated protein in the Ezatiostat-treated sample compared to the control indicates disruption of the complex.
Western Blotting for Phosphorylated c-Jun
This method is used to quantify the activation of the JNK pathway by measuring the phosphorylation of its downstream target, c-Jun.
-
Sample Preparation: Cells are treated with various concentrations of Ezatiostat for different time points. Whole-cell lysates are prepared as described for co-immunoprecipitation.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the phosphorylated c-Jun signal. Densitometry analysis is used to quantify the fold change in c-Jun phosphorylation.[13][14][15]
Visualizing the Pathway and Experimental Workflow
Ezatiostat's Mechanism of Action on the JNK Signaling Pathway
Caption: Ezatiostat's mechanism of action on the JNK signaling pathway.
Experimental Workflow for Assessing JNK Pathway Activation
Caption: Experimental workflow for JNK pathway activation assessment.
Conclusion
This compound represents a targeted therapeutic approach that leverages the intricate regulation of the JNK signaling pathway. By inhibiting GSTP1-1, Ezatiostat effectively "releases the brakes" on JNK, leading to its activation and the subsequent modulation of gene expression programs that can drive hematopoietic differentiation and, in some contexts, apoptosis of malignant cells. The clinical responses observed in MDS patients underscore the therapeutic potential of targeting this pathway. Further research to delineate the full spectrum of JNK-dependent and -independent effects of Ezatiostat will continue to refine our understanding of its therapeutic applications and may open new avenues for its use in other malignancies characterized by aberrant JNK signaling.
References
- 1. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Ezatiostat - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of JNK signaling by GSTp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Crucial Role of C-Jun Phosphorylation at Ser63/73 Mediated by PHLPP Protein Degradation in the Cheliensisin A (Chel A) Inhibition of Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 dose-ranging study of this compound in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Ezatiostat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat hydrochloride, also known as TER 199 or TLK199, is a synthetic tripeptide analog of glutathione.[1][2] It is an orally active prodrug that is under investigation for the treatment of myelodysplastic syndrome (MDS) and other conditions characterized by cytopenias.[3][4] Ezatiostat is designed to stimulate the proliferation and differentiation of hematopoietic progenitor cells, thereby increasing the levels of white blood cells, red blood cells, and platelets.[4][5] This document provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound is a prodrug that is metabolized to its active moiety, TLK117.[3] TLK117 is a selective inhibitor of the enzyme Glutathione S-transferase P1-1 (GSTP1-1).[1][2][6] GSTP1-1 is an enzyme that is often overexpressed in various cancer cells and is known to play a role in cellular detoxification and the regulation of apoptosis.[3][6]
Under normal physiological conditions, GSTP1-1 binds to and inhibits the c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis.[3][6] By selectively binding to and inhibiting GSTP1-1, TLK117 causes the dissociation of the GSTP1-1/JNK complex.[2][3] This leads to the activation of JNK through phosphorylation.[1][2]
The activated JNK then phosphorylates its downstream target, c-Jun.[3][7] Phosphorylated c-Jun translocates to the nucleus, where it acts as a transcription factor, promoting the expression of genes involved in the growth and differentiation of hematopoietic progenitors.[3][7] This ultimately results in the stimulation of multilineage differentiation of hematopoietic stem cells into mature monocytes, granulocytes, and erythrocytes.[3][8] In malignant cells, the activation of the JNK pathway can lead to the induction of apoptosis.[2][9]
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. arizona-mall.com [arizona-mall.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Ezatiostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat Hydrochloride (also known as TLK199) is a tripeptide analog of glutathione and a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] By inhibiting GSTP1-1, this compound disrupts the binding of GSTP1-1 to c-Jun N-terminal kinase (JNK), leading to the activation of the JNK and subsequently the ERK signaling pathways.[1] This mechanism of action makes this compound a compound of interest for various in vitro studies, particularly in the context of hematological malignancies and other cancers. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common in vitro assays.
Data Presentation
Solubility of this compound
The solubility of this compound in commonly used solvents for in vitro studies is summarized below. It is recommended to use fresh, high-purity solvents to ensure optimal dissolution.
| Solvent | Concentration | Remarks |
| DMSO | ≥ 28.3 mg/mL | Warming the solution to 37°C and/or sonication can aid dissolution. |
| Ethanol | ≥ 42.6 mg/mL | Sonication is recommended to aid dissolution. |
| Water | Limited solubility | Not recommended as a primary solvent for stock solutions. |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation |
| Recommended Solvent | DMSO |
| Stock Concentration | 10 mM - 50 mM |
| Preparation | To prepare a 10 mM stock solution, dissolve 5.66 mg of this compound in 1 mL of DMSO. If necessary, warm the vial at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution. |
| Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months. |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Cell Culture: Human Promyelocytic Leukemia (HL-60) Cells
HL-60 cells are a commonly used model for studying the effects of chemotherapeutic agents on leukemia.
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 cell culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
To subculture, centrifuge the cell suspension at 150 x g for 7 minutes, discard the supernatant, and resuspend the cells in fresh medium to a density of 2 x 10^5 cells/mL.
-
Change the medium every 2-3 days.
-
-
Cell Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of HL-60 cells.
Materials:
-
HL-60 cells in complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Adjust the density of a log-phase HL-60 cell suspension to 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in HL-60 cells treated with this compound.
Materials:
-
HL-60 cells in complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates (2 mL per well).
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by transferring the suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Wash the cells twice with 5 mL of cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for JNK and ERK Activation
This protocol details the detection of phosphorylated JNK and ERK in HL-60 cells following treatment with this compound.
Materials:
-
HL-60 cells in complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-p44/42 MAPK (ERK1/2), and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HL-60 cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Mix 30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like β-actin.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols for Ezatiostat Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat Hydrochloride, a synthetic tripeptide analog of glutathione, is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] As a prodrug, it is metabolized into its active form, TLK117, which selectively binds to and inhibits GSTP1-1.[2] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in malignant cells while stimulating the proliferation of normal myeloid progenitors.[1][3][4] These characteristics make Ezatiostat a compound of significant interest for research in oncology and hematology, particularly in the context of myelodysplastic syndromes (MDS).[2][5][6]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its biological effects, including cytotoxicity, induction of apoptosis, and impact on the cell cycle.
Mechanism of Action
Ezatiostat's mechanism of action involves a cascade of intracellular events initiated by the inhibition of GSTP1-1. This inhibition disrupts the interaction between GSTP1-1 and JNK, leading to the activation of JNK and its downstream targets. This signaling cascade ultimately results in the induction of apoptosis in cancer cells.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezatiostat Hydrochloride in Animal Models of Myelodysplastic Syndromes (MDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat hydrochloride (also known as TLK199) is a novel investigational agent for the treatment of Myelodysplastic Syndromes (MDS).[1][2] It is a tripeptide analog of glutathione and acts as a prodrug, which is metabolized to its active form, TLK117.[3] The therapeutic potential of Ezatiostat lies in its ability to stimulate the proliferation and differentiation of hematopoietic precursors, potentially overcoming the ineffective hematopoiesis characteristic of MDS.[3] A significant challenge in the preclinical evaluation of Ezatiostat for MDS is the lack of well-established animal models that faithfully recapitulate the heterogeneity of the human disease. However, data from preclinical studies in other relevant animal models, such as those for chemotherapy-induced neutropenia, and in genetically modified mice, provide valuable guidance on dosage, administration, and expected biological effects.
Mechanism of Action
Ezatiostat's mechanism of action involves the inhibition of glutathione S-transferase P1-1 (GSTP1-1).[3] GSTP1-1 is an enzyme that can bind to and inhibit Jun-N-terminal kinase (JNK), a critical regulator of cellular proliferation, differentiation, and apoptosis.[3] By inhibiting GSTP1-1, Ezatiostat leads to the activation of the JNK signaling pathway.[1] This activation is believed to stimulate the growth and maturation of normal myeloid progenitors while also potentially inducing apoptosis in the malignant clone.[3]
Caption: Signaling pathway of this compound.
Dosage and Administration in Animal Models
Quantitative data from various preclinical studies are summarized below. It is important to note that these studies were not conducted in specific MDS animal models but provide a basis for dose selection in future studies.
| Animal Model | Dosage | Route of Administration | Dosing Schedule | Key Findings | Reference |
| Mice (Gstp1/p2+/+) | 75 mg/kg | Intraperitoneal (i.p.) | Not specified | Two-fold increase in circulating white blood cells. | [4] |
| Mice (OVX model) | 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 1 month | Investigated the role of GSTP1 in bone loss. | [5] |
| Rats | Up to 480 mg/m² | Parenteral | Daily for 7 days | Non-toxic. | [4] |
| Dogs | Up to 800 mg/m² | Parenteral | Daily for 7 days | Non-toxic. | [4] |
| SCID Mice (with human colon tumor) | 60 mg/kg | Not specified | Not specified | Increased sensitivity to melphalan. | [4] |
Experimental Protocols
The following are generalized protocols based on the available literature for the administration of Ezatiostat in rodent models. These should be adapted based on the specific experimental design and animal model used.
Protocol 1: Intraperitoneal Administration in Mice
Objective: To assess the hematopoietic stimulatory effects of Ezatiostat.
Materials:
-
This compound (TLK199)
-
Vehicle (e.g., 20% SBE-β-CD in Saline)
-
Sterile syringes and needles (25-27 gauge)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Standard animal housing and monitoring equipment
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of Ezatiostat in a suitable solvent like DMSO.
-
For a working solution, dilute the stock solution in the vehicle. For example, to achieve a final concentration of 2.75 mg/mL, add 100 µL of a 27.5 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix thoroughly.[1]
-
-
Animal Dosing:
-
Acclimatize animals to housing conditions before the start of the experiment.
-
Administer the prepared Ezatiostat solution via intraperitoneal injection. The volume of injection should be based on the animal's body weight to achieve the desired dose (e.g., 50 mg/kg).
-
A control group should receive vehicle only.
-
-
Monitoring and Sample Collection:
-
Monitor animals daily for any signs of toxicity.
-
Collect peripheral blood samples at predetermined time points (e.g., baseline, and various time points post-injection) for complete blood counts (CBC) to assess changes in white blood cells, neutrophils, and other hematopoietic lineages.
-
At the end of the study, bone marrow and spleen can be harvested for further analysis, such as flow cytometry for hematopoietic stem and progenitor cell populations.
-
Protocol 2: Oral Gavage Administration in Mice
Objective: To evaluate the effects of orally administered Ezatiostat.
Materials:
-
This compound (TLK199)
-
Vehicle for oral administration (e.g., Corn oil)
-
Oral gavage needles
-
Appropriate mouse strain
-
Standard animal housing and monitoring equipment
Procedure:
-
Preparation of Dosing Suspension:
-
Prepare a stock solution of Ezatiostat in DMSO.
-
For the oral suspension, add the DMSO stock to corn oil and mix thoroughly to achieve the desired concentration.[1]
-
-
Animal Dosing:
-
Administer the Ezatiostat suspension to mice using an appropriate-sized oral gavage needle. The volume should be calculated based on the animal's weight.
-
The control group should receive the vehicle via oral gavage.
-
-
Monitoring and Sample Collection:
-
Follow the same monitoring and sample collection procedures as described in Protocol 1.
-
Caption: General experimental workflow for Ezatiostat administration in animal models.
Future Directions and Considerations
The development of more faithful animal models of MDS, such as patient-derived xenograft (PDX) models, will be crucial for the definitive preclinical evaluation of Ezatiostat. Researchers should consider using the dosages and administration routes outlined in this document as a starting point for efficacy studies in these newer models. Pharmacokinetic and pharmacodynamic studies in these models will also be essential to establish a clear relationship between drug exposure and biological response. Given the tolerability of Ezatiostat in combination with other agents like lenalidomide in clinical trials, future preclinical studies could also explore combination therapies in relevant animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSTP1-mediated S-glutathionylation of Pik3r1 is a redox hub that inhibits osteoclastogenesis through regulating autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ezatiostat Hydrochloride in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat Hydrochloride (Telintra®, TLK199) is a novel glutathione analog prodrug that has demonstrated significant potential in the treatment of myelodysplastic syndromes (MDS). Its mechanism of action involves the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in cellular detoxification and the regulation of signaling pathways that govern cell proliferation, differentiation, and apoptosis. The active metabolite of Ezatiostat binds to GSTP1-1, leading to the activation of c-Jun N-terminal kinase (JNK) and subsequent downstream signaling cascades. This activity stimulates the growth and maturation of hematopoietic progenitors while promoting apoptosis in malignant cells.
High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound and its analogs in HTS campaigns, focusing on biochemical and cell-based assays relevant to its mechanism of action.
Mechanism of Action Signaling Pathway
Ezatiostat, a prodrug, is intracellularly converted to its active diacid form. This active metabolite then inhibits GSTP1-1, which normally sequesters and inactivates JNK. The inhibition of GSTP1-1 releases JNK, allowing it to become phosphorylated and activated. Activated JNK then phosphorylates c-Jun, which translocates to the nucleus to regulate the transcription of genes involved in cell differentiation and apoptosis.
Caption: Signaling pathway of this compound.
High-Throughput Screening Workflow
A typical HTS workflow to identify or characterize compounds with an Ezatiostat-like mechanism of action would involve a primary biochemical screen followed by a series of secondary cell-based assays to confirm on-target activity and assess downstream cellular effects.
Caption: HTS workflow for identifying Ezatiostat-like compounds.
Data Presentation: GSTP1-1 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known GSTP1-1 inhibitors identified through high-throughput screening. This data can serve as a benchmark for new screening campaigns.
| Compound | IC50 (µM) for GSTP1-1 Inhibition | Reference Cell Line/Assay |
| Ethacrynic acid | 13 ± 1 | Enzymatic Assay[1] |
| 10058-F4 | 14 ± 2 | Enzymatic Assay[1] |
| ZM 39923 | 21 ± 1 | Enzymatic Assay[1] |
| PRT 4165 | 24 ± 2 | Enzymatic Assay[1] |
| Cryptotanshinone | 30 ± 1 | Enzymatic Assay[1] |
| Iridium(III)-EA Conjugate | 6.7 ± 0.7 | Sequential Injection Analysis[2] |
| Diiron(I) Compound | 275 ± 9 | Sequential Injection Analysis[2] |
Experimental Protocols
Primary HTS: Biochemical GSTP1-1 Inhibition Assay (384-well format)
This protocol is adapted from a high-throughput screening assay for GSTP1-1 inhibitors and is suitable for large-scale screening.[1][3][4]
Materials:
-
Recombinant human GSTP1-1 enzyme
-
L-Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
This compound or other test compounds
-
384-well, clear, flat-bottom microplates
-
Acoustic liquid handler (e.g., Echo 655) for compound dispensing
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50-100 nL of test compounds (typically at a concentration of 10 mM in DMSO) into the wells of a 384-well plate. Include appropriate controls (e.g., Ezatiostat as a positive control, DMSO as a negative control).
-
Reagent Preparation:
-
Prepare a solution of GSTP1-1 in assay buffer. The final concentration in the assay should be optimized, typically around 0.02 U/mL.[1]
-
Prepare a solution of GSH in assay buffer. The final concentration should be around 1 mM.[1]
-
Prepare a solution of CDNB in ethanol. The final concentration in the assay should be around 4 mM.[1]
-
-
Enzyme and Substrate Addition:
-
Add 20 µL of the GSTP1-1 solution to each well.
-
Add 20 µL of the GSH solution to each well.
-
Incubate the plate at 30°C for 10 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the CDNB solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the increase in absorbance at 340 nm every minute for 10-20 minutes. The rate of reaction is proportional to the GSTP1-1 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the controls (DMSO as 100% activity, a known inhibitor as 0% activity).
-
Determine the percent inhibition for each test compound. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further testing.
-
A Z' factor of >0.5 indicates a robust assay.[4]
-
Secondary HTS: Cell-Based JNK Activation Assay
This assay measures the phosphorylation of JNK in a cellular context. Various HTS-compatible methods exist, such as TR-FRET or AlphaLISA.[5]
Materials:
-
HL-60 (human promyelocytic leukemia) cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
JNK activation assay kit (e.g., AlphaLISA SureFire Ultra p-JNK (Thr183/Tyr185))
-
384-well white opaque microplates
-
Multimode plate reader compatible with AlphaLISA technology
Protocol:
-
Cell Seeding: Seed HL-60 cells into a 384-well plate at a density of 20,000-40,000 cells per well in 20 µL of culture medium.
-
Compound Addition: Add 5 µL of test compound dilutions to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 1-4 hours) to induce JNK activation.
-
Cell Lysis: Add 5 µL of lysis buffer provided in the assay kit to each well.
-
Assay Procedure: Follow the manufacturer's protocol for the AlphaLISA assay, which typically involves the addition of acceptor beads and donor beads with subsequent incubation periods.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the level of phosphorylated JNK. Normalize the data to controls and determine the fold-activation for each compound.
Tertiary HTS: HL-60 Cell Differentiation Assay (CD11b Expression)
This assay quantifies the differentiation of HL-60 cells into a more mature myeloid phenotype, a key downstream effect of Ezatiostat. This protocol can be adapted for high-throughput flow cytometry.[6][7][8]
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Test compounds
-
All-trans-retinoic acid (ATRA) or Dimethyl sulfoxide (DMSO) as positive controls for differentiation[6]
-
FITC- or PE-conjugated anti-human CD11b antibody
-
96- or 384-well V-bottom plates
-
High-throughput flow cytometer with an autosampler
Protocol:
-
Cell Culture and Treatment: Seed HL-60 cells at a density of 1 x 10^5 cells/mL in a 96- or 384-well culture plate. Add test compounds at various concentrations.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for differentiation.
-
Cell Staining:
-
Transfer the cells to a V-bottom plate and centrifuge to pellet the cells.
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add the fluorescently labeled anti-CD11b antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer.
-
-
Flow Cytometry: Resuspend the cells in staining buffer and acquire data on a high-throughput flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells. An increase in the percentage of CD11b-positive cells indicates differentiation.
Quaternary HTS: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the induction of apoptosis, another important consequence of Ezatiostat treatment in malignant cells.[9]
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Test compounds
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
384-well white opaque microplates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed HL-60 cells into a 384-well plate at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Compound Addition: Add 5 µL of test compound dilutions to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Assay Reagent Addition: Add 30 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescence signal is proportional to caspase-3/7 activity. Normalize the data to controls and determine the fold-induction of apoptosis for each compound.
Conclusion
The protocols and data presented provide a comprehensive framework for the application of this compound and the screening for novel compounds with a similar mechanism of action in a high-throughput setting. By employing a tiered screening approach, from primary biochemical assays to secondary and tertiary cell-based functional readouts, researchers can efficiently identify and characterize promising new drug candidates for the treatment of myelodysplastic syndromes and other hematological malignancies. The use of automated liquid handling and detection systems is crucial for the successful implementation of these assays on a large scale.
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical and Experimental Pediatrics [e-cep.org]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms in Cancer Using Ezatiostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat hydrochloride (Telintra®, TLK199) is a glutathione analog and a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1), an enzyme frequently overexpressed in cancer cells and implicated in the development of resistance to chemotherapy.[1][2] By inhibiting GSTP1, Ezatiostat disrupts the detoxification of cytotoxic drugs and modulates key signaling pathways involved in cell survival and apoptosis, primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway.[2][3] These characteristics make Ezatiostat a valuable tool for investigating and potentially overcoming drug resistance in various cancer types.
These application notes provide detailed protocols for utilizing this compound to study its effects on drug-resistant cancer cells, including methods to assess its ability to re-sensitize resistant cells to conventional chemotherapeutic agents.
Mechanism of Action
Ezatiostat acts as a prodrug that is intracellularly converted to its active metabolite, which then inhibits GSTP1. This inhibition leads to the dissociation of the GSTP1-JNK complex, resulting in the activation of JNK.[3] Activated JNK can then trigger downstream signaling cascades that promote apoptosis, thereby counteracting the pro-survival mechanisms that contribute to drug resistance.
Signaling Pathway Diagram: Ezatiostat-Mediated JNK Activation
Caption: Ezatiostat inhibits the GSTP1-JNK complex, leading to JNK activation and apoptosis.
Experimental Protocols
The following protocols are designed to investigate the efficacy of Ezatiostat in overcoming drug resistance. It is recommended to use a drug-sensitive parental cell line and its corresponding drug-resistant subline for comparative analysis.
Cell Viability and IC50 Determination
This protocol determines the concentration of a chemotherapeutic agent required to inhibit 50% of cell growth (IC50) and assesses the ability of Ezatiostat to reduce this value in resistant cells.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines (e.g., A549 and A549/cisplatin-resistant)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of the chemotherapeutic agent and Ezatiostat in complete medium.
-
Treatment:
-
Single Agent IC50: Treat cells with increasing concentrations of the chemotherapeutic agent alone.
-
Combination Treatment: Treat cells with increasing concentrations of the chemotherapeutic agent in the presence of a fixed, non-toxic concentration of Ezatiostat (e.g., 1-10 µM, to be determined empirically for each cell line).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values using non-linear regression analysis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values in combination drug studies.
Apoptosis Assay
This protocol quantifies the induction of apoptosis in resistant cells treated with a chemotherapeutic agent in the presence or absence of Ezatiostat.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the chemotherapeutic agent at its IC50 concentration (as determined previously) with and without a fixed concentration of Ezatiostat for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of JNK Pathway Activation
This protocol assesses the activation of the JNK signaling pathway in response to Ezatiostat treatment.
Materials:
-
Drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun, anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Ezatiostat (e.g., 10 µM) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Gene Expression Analysis by qRT-PCR
This protocol measures changes in the expression of genes associated with drug resistance following Ezatiostat treatment.
Materials:
-
Drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GSTP1, ABCB1, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with Ezatiostat for 24-48 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to untreated controls.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of Ezatiostat on the IC50 of Chemotherapeutic Agents in Resistant Cancer Cells
| Cell Line | Chemotherapeutic Agent | IC50 (µM) - Chemo Alone | IC50 (µM) - Chemo + Ezatiostat (Concentration) | Fold-Change in Sensitivity |
| A549/Cis-Res | Cisplatin | Value | Value (e.g., 5 µM) | Value |
| MCF-7/ADR | Doxorubicin | Value | Value (e.g., 5 µM) | Value |
| ... | ... | ... | ... | ... |
Table 2: Quantification of Apoptosis Induction by Ezatiostat in Combination with Chemotherapy
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| A549/Cis-Res | Control | Value | Value | Value |
| Cisplatin | Value | Value | Value | |
| Ezatiostat | Value | Value | Value | |
| Cisplatin + Ezatiostat | Value | Value | Value | |
| ... | ... | ... | ... | ... |
Table 3: Densitometric Analysis of JNK Pathway Activation by Ezatiostat
| Protein | Treatment Time (hours) | Fold-Change in Phosphorylation (Normalized to Total Protein) |
| p-JNK/Total JNK | 0 | 1.0 |
| 1 | Value | |
| 3 | Value | |
| 6 | Value | |
| p-c-Jun/Total c-Jun | 0 | 1.0 |
| 6 | Value | |
| 12 | Value | |
| 24 | Value |
Table 4: Relative Gene Expression Changes in Resistant Cells Following Ezatiostat Treatment
| Gene | Treatment | Relative mRNA Expression (Fold-Change vs. Control) |
| GSTP1 | Ezatiostat (24h) | Value |
| ABCB1 (MDR1) | Ezatiostat (24h) | Value |
| BCL2 | Ezatiostat (24h) | Value |
| ... | ... | ... |
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the role of this compound in overcoming cancer drug resistance. By systematically evaluating its effects on cell viability, apoptosis, and key signaling and gene expression pathways, these studies will contribute to a better understanding of its therapeutic potential and aid in the development of more effective combination cancer therapies.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ezatiostat Hydrochloride in Combination with Lenalidomide for Myelodysplastic Syndromes (MDS) Research
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, leading to cytopenias and a risk of transformation to acute myeloid leukemia (AML).[1] Standard treatments have included immunomodulatory drugs like lenalidomide, which is particularly effective in patients with the del(5q) cytogenetic abnormality.[2] However, its efficacy is lower in non-del(5q) MDS.[3] Ezatiostat hydrochloride, a glutathione S-transferase P1-1 (GST-P1-1) inhibitor, promotes the maturation of hematopoietic progenitors and induces apoptosis in malignant cells.[1][4] The combination of ezatiostat with lenalidomide has been explored as a therapeutic strategy, leveraging their distinct mechanisms of action and non-overlapping toxicities to potentially enhance efficacy in treating MDS, particularly in non-del(5q) patient populations.[3][5]
Mechanism of Action
This compound
Ezatiostat is a glutathione analog prodrug.[6] Its active metabolite inhibits Glutathione S-transferase P1-1 (GST-P1-1), an enzyme often overexpressed in cancer cells.[7] GST-P1-1 normally binds to and inhibits Jun-N-terminal kinase (JNK), a critical regulator of cell proliferation, differentiation, and apoptosis.[7] By inhibiting GST-P1-1, ezatiostat leads to the activation of the JNK signaling pathway, promoting the growth and maturation of normal hematopoietic progenitors while inducing apoptosis in malignant cells.[3][7]
References
- 1. Phase 1 dose-ranging study of this compound in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Novel Ezatiostat Hydrochloride Analogs: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ezatiostat hydrochloride, a glutathione analog, is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] Its mechanism of action involves the disruption of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex, leading to the activation of JNK signaling pathways.[1][3][4][5] This activation can promote the proliferation and differentiation of normal hematopoietic cells while inducing apoptosis in malignant cells, making Ezatiostat a promising therapeutic agent for conditions like myelodysplastic syndrome (MDS).[1] The development of novel analogs of Ezatiostat with improved potency, selectivity, and pharmacokinetic properties is a key area of research. This document provides a detailed methodology for the synthesis, purification, and characterization of novel this compound analogs, focusing on modifications at the cysteinyl sulfur position, a strategy that has been shown to enhance inhibitory activity.
Signaling Pathway
The therapeutic effects of Ezatiostat and its analogs are primarily mediated through the modulation of the JNK signaling pathway. Under normal conditions, GSTP1-1 binds to JNK, keeping it in an inactive state. By inhibiting GSTP1-1, Ezatiostat analogs cause the dissociation of this complex, allowing for the phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[3][4][5]
Caption: GSTP1-JNK Signaling Pathway.
Experimental Workflow for Novel Analog Synthesis
The synthesis of novel Ezatiostat analogs can be efficiently achieved using solid-phase peptide synthesis (SPPS). The following diagram outlines the general workflow, from resin preparation to the final purified product.
Caption: Solid-Phase Synthesis Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Fmoc-Gly-Wang resin
-
Fmoc-L-Cys(Trt)-OH
-
Aryl halide (e.g., 4-phenylbenzyl bromide for S-(4-phenylbenzyl) modification)
-
Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Fmoc-L-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Ethanol (absolute)
-
Thionyl chloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl) in diethyl ether
Protocol 1: Synthesis of Fmoc-S-(4-phenylbenzyl)-L-Cysteine
-
Dissolve Fmoc-L-Cys(Trt)-OH (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) and the desired aryl halide (e.g., 4-phenylbenzyl bromide, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-S-(4-phenylbenzyl)-L-Cysteine.
Protocol 2: Solid-Phase Peptide Synthesis of the Novel Tripeptide
This protocol utilizes a manual solid-phase peptide synthesis approach.
-
Resin Preparation: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
First Coupling (S-Aryl-Cysteine):
-
Pre-activate Fmoc-S-(4-phenylbenzyl)-L-Cysteine (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin as described in step 2.
-
-
Second Deprotection: Repeat step 2.
-
Second Coupling (Glutamic Acid):
-
Pre-activate Fmoc-L-Glu(OtBu)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test and wash the resin.
-
-
Final Deprotection: Repeat step 2.
Protocol 3: Diethyl Esterification and Cleavage
-
Esterification:
-
Suspend the resin-bound peptide in a solution of absolute ethanol.
-
Slowly add thionyl chloride (5 equivalents) at 0°C.
-
Stir the reaction at room temperature for 48 hours.
-
Wash the resin with ethanol, DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[6][7][8][9]
-
Use a linear gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
-
-
Salt Conversion:
-
Dissolve the purified peptide in a minimal amount of DCM.
-
Add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Centrifuge, wash the pellet with diethyl ether, and dry under vacuum.
-
-
Characterization:
Data Presentation
The following tables provide a template for summarizing the characterization data for novel Ezatiostat analogs.
Table 1: Summary of Synthesized Ezatiostat Analogs
| Analog ID | R-Group on Cysteine Sulfur | Molecular Formula | Calculated Mass (Da) |
| EZ-Analog-01 | 4-Phenylbenzyl | C₃₄H₄₁N₃O₆S | 631.77 |
| EZ-Analog-02 | 2-Naphthylmethyl | C₃₂H₃₇N₃O₆S | 607.72 |
| EZ-Analog-03 | 3,4-Dichlorobenzyl | C₂₈H₃₃Cl₂N₃O₆S | 642.55 |
Table 2: Characterization Data for Novel Ezatiostat Analogs
| Analog ID | Observed Mass (ESI-MS, [M+H]⁺) | ¹H NMR (δ, ppm) | Purity (HPLC, %) | IC₅₀ vs GSTP1-1 (µM) |
| EZ-Analog-01 | 632.8 | Characteristic peaks | >98% | To be determined |
| EZ-Analog-02 | 608.7 | Characteristic peaks | >98% | To be determined |
| EZ-Analog-03 | 643.5 | Characteristic peaks | >98% | To be determined |
Table 3: Biological Activity of Novel Ezatiostat Analogs
| Analog ID | Cell Line | Proliferation Assay (GI₅₀, µM) | Apoptosis Assay (% Annexin V positive) |
| Ezatiostat HCl | HL-60 | Reference value | Reference value |
| EZ-Analog-01 | HL-60 | To be determined | To be determined |
| EZ-Analog-02 | HL-60 | To be determined | To be determined |
| EZ-Analog-03 | HL-60 | To be determined | To be determined |
Conclusion
This application note provides a comprehensive framework for the rational design, synthesis, and evaluation of novel this compound analogs. By employing solid-phase peptide synthesis and strategic modifications, researchers can efficiently generate a library of compounds for structure-activity relationship studies. The detailed protocols for synthesis, purification, and characterization, along with the provided templates for data presentation, will aid in the systematic development of next-generation GSTP1-1 inhibitors with enhanced therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 9. waters.com [waters.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ezatiostat Hydrochloride for Apoptosis Induction in Leukemia Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Ezatiostat Hydrochloride to induce apoptosis in leukemia cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing apoptosis in leukemia cells?
This compound is a prodrug that is metabolized to its active form, which then inhibits Glutathione S-transferase P1-1 (GSTP1-1). In leukemia cells, GSTP1-1 is often bound to c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. By inhibiting GSTP1-1, Ezatiostat causes the dissociation of the GSTP1-1/JNK complex, leading to the phosphorylation and activation of JNK. Activated JNK then triggers downstream signaling cascades that promote apoptosis.
Q2: Which leukemia cell lines have been shown to be sensitive to this compound?
Published research has demonstrated the pro-apoptotic effects of this compound in human myeloid leukemia cell lines, including HL-60 (promyelocytic leukemia) and TF-1 (erythroleukemia). The sensitivity to Ezatiostat can vary between different leukemia subtypes and even between different clones of the same cell line.
Q3: What is a general concentration range of this compound to start with for in vitro experiments?
The optimal concentration of this compound can vary significantly depending on the leukemia cell line and experimental conditions. For initial experiments in HL-60 cells, a starting concentration of 2.5 µM has been used, with subsequent dose increments of 5 µM. In another study, caspase 3 was maximally induced in HL-60 cells with 40 µM of TLK199 (the active form of Ezatiostat) after 5.5 hours of treatment. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How long should I incubate leukemia cells with this compound?
The incubation time required to observe significant apoptosis is dependent on the concentration of this compound used and the specific leukemia cell line. Apoptosis-related events, such as PARP cleavage, have been observed in a time-dependent manner. A time-course experiment, for example, from 6 to 48 hours, is recommended to determine the optimal incubation period for maximizing apoptosis while minimizing secondary necrosis.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of apoptosis | 1. Sub-optimal concentration of this compound.2. Insufficient incubation time.3. Cell line is resistant to Ezatiostat.4. Incorrect assessment of apoptosis. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Conduct a time-course experiment to identify the optimal incubation period.3. Verify the expression of GSTP1-1 in your cell line, as its presence is critical for Ezatiostat's mechanism of action. Consider testing other leukemia cell lines.4. Use multiple methods to assess apoptosis, such as Annexin V/PI staining and a functional assay like caspase-3 activity. |
| High cell death, but not characteristic of apoptosis (e.g., high necrosis) | 1. This compound concentration is too high.2. Incubation time is too long, leading to secondary necrosis.3. Contamination of cell culture. | 1. Reduce the concentration of this compound.2. Shorten the incubation period.3. Check cell cultures for any signs of contamination. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment.2. Inconsistent passage number of cells.3. Instability of this compound in solution. | 1. Ensure consistent cell seeding density for all experiments.2. Use cells within a consistent and low passage number range.3. Prepare fresh stock solutions of this compound for each experiment and store them properly as recommended by the manufacturer. |
| No activation of JNK pathway observed | 1. Insufficient concentration of this compound.2. Time point of analysis is not optimal for detecting JNK phosphorylation.3. Issues with the Western blot procedure. | 1. Increase the concentration of this compound.2. Perform a time-course experiment and collect cell lysates at earlier time points (e.g., 30 minutes to 4 hours) to detect transient JNK phosphorylation.3. Ensure the use of appropriate positive and negative controls for the Western blot and verify the quality of your antibodies. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound-induced apoptosis in leukemia cells from the cited literature. It is important to note that these values should be used as a starting point, and optimization is necessary for specific experimental conditions.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HL-60 | 2.5 µM (initial) | Not specified | Starting concentration for selecting resistant clones | |
| HL-60 | 40 µM | 5.5 hours | Maximal induction of caspase 3 | |
| TF-1 | Not specified | Not specified | Induction of apoptosis and JNK activation |
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cells (e.g., HL-60, TF-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed leukemia cells in suspension at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treatment: Add the desired concentrations of this compound to the appropriate wells. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Transfer the cells from each well to a separate flow cytometry tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining.
Assessment of JNK Activation by Western Blotting
This protocol describes how to detect the phosphorylation of JNK, a key indicator of this compound's activity.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After incubation, harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Mandatory Visualizations
Caption: Ezatiostat-induced apoptosis signaling pathway in leukemia cells.
Caption: General experimental workflow for assessing Ezatiostat's effects.
How to store and handle Ezatiostat Hydrochloride to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Ezatiostat Hydrochloride to ensure its stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To maintain long-term stability, this compound powder should be stored under specific temperature conditions. It is crucial to keep the product sealed and away from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for experimental success. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q3: What should I do if the compound doesn't dissolve completely?
A3: this compound is highly soluble in DMSO but only slightly soluble in water.[2] If you encounter solubility issues, you can warm the solution gently to 37°C and use an ultrasonic bath to aid dissolution.[3] For in vivo studies, specific solvent cocktails are often required.
Q4: What are the general safety precautions for handling this compound?
A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[4] Handling should occur in a well-ventilated area to avoid inhalation of the powder.[4] The compound should not be exposed to strong acids, alkalis, or oxidizing agents.[4]
Storage and Stability Data
The stability of this compound depends on whether it is in solid (powder) form or in a stock solution. The following tables summarize the recommended storage conditions.
Table 1: Storage Conditions for this compound Powder
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 3 years | Keep sealed and protected from moisture.[1][5] |
| -80°C | Up to 2 years | Keep sealed and protected from moisture.[6] |
Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][6][7] |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guide
Issue 1: My compound precipitated out of solution after being added to aqueous media.
-
Question: I prepared a 100 mg/mL stock solution in DMSO, but when I diluted it into my cell culture media, a precipitate formed. Why did this happen and how can I fix it?
-
Answer: This is likely due to the low aqueous solubility of this compound. The high concentration of DMSO in your initial stock may have crashed out when introduced to the aqueous environment of the culture media.
-
Solution 1: Decrease the final concentration of DMSO in your media. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1%. Try preparing a more dilute intermediate stock solution from your primary stock before the final dilution into the media.
-
Solution 2: Ensure rapid mixing as you add the compound to the media to prevent localized high concentrations that can lead to precipitation.
-
Issue 2: I am observing inconsistent results between experiments.
-
Question: My dose-response curves for this compound vary significantly from one experiment to the next. What could be the cause?
-
Answer: Inconsistent results can stem from issues with compound stability or experimental procedure.
-
Troubleshooting Step 1: Stock Solution Integrity. Are you using a freshly prepared stock solution or one that has undergone multiple freeze-thaw cycles? Repeated freezing and thawing can degrade the compound. Always use aliquoted, single-use stock solutions stored at -80°C for long-term use.[1]
-
Troubleshooting Step 2: Handling. Ensure the stock solution is completely thawed and vortexed gently before each use to ensure a homogenous concentration.
-
Troubleshooting Step 3: Experimental Conditions. Verify that cell density, passage number, and incubation times are consistent across all experiments.
-
Issue 3: I am seeing unexpected cytotoxicity at low concentrations.
-
Question: Even at low micromolar concentrations, this compound is causing significant cell death in my control cell line. Is this expected?
-
Answer: While Ezatiostat's mechanism involves inducing apoptosis in certain malignant cells, excessive toxicity in a normally robust cell line could indicate other issues.[3]
-
Check Solvent Toxicity: Prepare a vehicle control with the highest concentration of DMSO (or other solvent) used in your experiment to ensure the solvent itself is not causing the cytotoxicity.
-
Confirm Compound Concentration: Double-check your calculations for stock solution preparation and dilutions. An error could lead to a much higher final concentration than intended.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of the GSTP1 pathway. Review literature for typical responses of your specific cell line.
-
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols & Signaling Pathway
Protocol: In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of a human cancer cell line (e.g., HL-60) using a standard MTT or similar colorimetric assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution (e.g., 50 mM).
-
Perform serial dilutions in cell culture media to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle-only control (containing the same final percentage of DMSO).
-
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro cell viability experiment.
Mechanism of Action: GSTP1-JNK Signaling Pathway
This compound is a peptidomimetic inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] In many cells, GSTP1-1 sequesters c-Jun N-terminal kinase (JNK), keeping it in an inactive state. By inhibiting GSTP1-1, Ezatiostat disrupts this complex, leading to the activation of JNK, which can then trigger downstream signaling cascades resulting in cellular proliferation or apoptosis.[2][8][9]
Caption: Ezatiostat inhibits GSTP1, releasing JNK to become active.
References
- 1. selleckchem.com [selleckchem.com]
- 2. arizona-mall.com [arizona-mall.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ezatiostat | GST | Glutathione Peroxidase | Apoptosis | TargetMol [targetmol.com]
- 6. reactivi.ro [reactivi.ro]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Ezatiostat Hydrochloride in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezatiostat Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and minimizing potential off-target effects.
Issue 1: Unexpected cellular effects or toxicity observed at concentrations effective for GSTP1-1 inhibition.
-
Possible Cause: Off-target kinase activity or modulation of other cellular pathways. While Ezatiostat is a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), its active metabolite, TLK117, and its analogues may interact with other proteins, especially at higher concentrations.[1] Novel analogues of ezatiostat have been shown to interfere with the binding of GSTP1 to all three major MAP kinases (JNK, ERK, and p38).[2][3]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that Ezatiostat is engaging with its intended target, GSTP1-1, in your experimental system.
-
Assess Off-Target Activity: Perform a kinase selectivity profile to identify potential off-target interactions.
-
Evaluate Cellular Health: Conduct cell viability assays to determine the cytotoxic or cytostatic effects of the compound.
-
Dose-Response Analysis: Perform a careful dose-response study to distinguish between on-target and potential off-target effects, which may occur at different concentration ranges.
-
Quantitative Data: Selectivity of Ezatiostat's Active Metabolite (TLK117)
The following table summarizes the selectivity of TLK117, the active metabolite of Ezatiostat, for GSTP1-1 over other GST isoforms.
| Target | Fold Selectivity vs. GSTP1-1 | Reference |
| GSTA1-1 | >50-fold | [1] |
| GSTM1-1 | >50-fold | [1] |
| GSTM2-2 | >50-fold | [1] |
Issue 2: Inconsistent or unexpected results in JNK pathway activation.
-
Possible Cause: Variability in experimental conditions, cell line-specific responses, or compensatory signaling pathways. The activation of JNK is a downstream consequence of GSTP1-1 inhibition by Ezatiostat.[4]
-
Troubleshooting Steps:
-
Optimize Western Blotting: Ensure your western blot protocol for detecting phosphorylated JNK (p-JNK) is optimized.
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing JNK activation after Ezatiostat treatment.
-
Cell Line Characterization: Be aware that the response to JNK activation can be cell-context dependent.[2][3]
-
Positive and Negative Controls: Use appropriate positive (e.g., UV irradiation) and negative controls to validate your JNK activation assay.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized to its active form, which selectively inhibits Glutathione S-transferase P1-1 (GSTP1-1).[6] This inhibition leads to the dissociation of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex, resulting in the activation of the JNK signaling pathway.[1][6] This activation can promote the growth and maturation of hematopoietic progenitors and induce apoptosis in certain cancer cell lines.[6]
Q2: What are the known off-target effects of Ezatiostat?
A2: While comprehensive public data on a broad kinase screen for Ezatiostat is limited, studies on its analogues suggest potential interactions with other MAP kinases like ERK and p38, in a context-dependent manner.[2][3] The primary active metabolite of Ezatiostat, TLK117, has shown high selectivity for GSTP1-1 over other GST isoforms like GSTA1-1, GSTM1-1, and GSTM2-2.[1]
Q3: What are the common adverse events observed in clinical trials of Ezatiostat?
A3: In clinical trials, the most common treatment-related adverse events were primarily gastrointestinal and of mild to moderate severity. These included nausea, diarrhea, and vomiting.[7]
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of Ezatiostat.
-
Perform dose-response experiments to differentiate on- and off-target effects.
-
Use control compounds with different mechanisms of action.
-
Validate key findings in a second, independent experimental system (e.g., a different cell line).
Q5: Are there any known drug-drug interactions with Ezatiostat?
A5: In a phase I study, no unexpected toxicities were observed when Ezatiostat was combined with lenalidomide, and the adverse events were consistent with those expected for each drug alone.[1] However, as with any investigational drug, the potential for drug-drug interactions should be carefully considered in the design of your experiments.
Experimental Protocols
1. Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of Ezatiostat against a specific kinase of interest.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
96- or 384-well plates
-
Plate reader
-
-
Method:
-
Prepare serial dilutions of Ezatiostat in the assay buffer.
-
In a multi-well plate, add the kinase and its specific substrate.
-
Add the diluted Ezatiostat or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each Ezatiostat concentration and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Ezatiostat on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
-
-
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ezatiostat or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot for JNK Phosphorylation
This protocol is for detecting the activation of the JNK signaling pathway.
-
Materials:
-
Cells treated with Ezatiostat
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Method:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.
-
Visualizations
Caption: Ezatiostat's mechanism of action.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting unexpected toxicity.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to Ezatiostat Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to Ezatiostat Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is intracellularly converted to its active metabolite, TLK117. TLK117 is a glutathione analog that inhibits Glutathione S-transferase P1-1 (GSTP1-1).[1] Under normal conditions, GSTP1-1 binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of cell proliferation, differentiation, and apoptosis. By inhibiting GSTP1-1, Ezatiostat leads to the activation of the JNK signaling pathway.[1]
Q2: My cells have developed resistance to Ezatiostat. What are the known mechanisms of resistance?
A2: The primary reported mechanisms of acquired resistance to Ezatiostat in cancer cell lines, such as the HL-60 human promyelocytic leukemia line, involve two key alterations:
-
Overexpression of Multidrug Resistance Protein 1 (MRP1): Resistant cells have been shown to significantly increase the mRNA and protein levels of MRP1, an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.
-
Altered MAP Kinase Signaling: Resistant cells exhibit elevated basal activity of JNK1 and ERK1/ERK2. This alteration in signaling may confer a survival advantage under the stress induced by Ezatiostat.
Q3: How can I confirm if my resistant cell line has these characteristics?
A3: You can perform the following experiments:
-
Western Blotting: To confirm the overexpression of MRP1 and assess the phosphorylation status (and thus activity) of JNK and ERK.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the ABCC1 gene, which encodes MRP1.
-
Drug Efflux Assay: To functionally assess the activity of MRP1 by measuring the efflux of a known MRP1 substrate.
Q4: What are the potential strategies to overcome Ezatiostat resistance?
A4: Based on the known resistance mechanisms, the following strategies can be explored:
-
Combination with an MRP1 Inhibitor: Co-administration of Ezatiostat with an MRP1 inhibitor may restore sensitivity by preventing the efflux of the drug.
-
Combination with a JNK or ERK Inhibitor: Modulating the altered signaling pathways with specific inhibitors for JNK or MEK/ERK may re-sensitize the cells to Ezatiostat.
-
Combination Therapy with Other Chemotherapeutic Agents: Ezatiostat has been studied in combination with other drugs, such as lenalidomide, in clinical trials for myelodysplastic syndrome (MDS).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Decreased cell death observed with Ezatiostat treatment over time. | Development of drug resistance. | 1. Confirm resistance by determining the IC50 value and comparing it to the parental cell line. 2. Investigate the underlying resistance mechanisms (MRP1 expression, JNK/ERK signaling). 3. Implement strategies to overcome resistance, such as combination therapies. |
| Western blot shows no change in total JNK or ERK levels in resistant cells. | Resistance is likely due to changes in the activity (phosphorylation) of the kinases, not their total protein expression. | Perform a Western blot using antibodies specific to the phosphorylated forms of JNK (p-JNK) and ERK (p-ERK) to assess their activation status. |
| Difficulty in establishing a stable Ezatiostat-resistant cell line. | Suboptimal drug concentration or exposure time. | 1. Start with a low concentration of Ezatiostat (e.g., IC20) and gradually increase the concentration in a stepwise manner. 2. Allow cells to recover and repopulate between dose escalations. |
Data Presentation
Table 1: Representative IC50 Values for Ezatiostat (as TLK199) in Sensitive and Resistant Cell Lines
| Cell Line | Description | Resistance Level | Approximate IC50 (µM) |
| HL-60 | Human promyelocytic leukemia (Parental) | Sensitive | ~25 |
| HL-60/TLK199 | Ezatiostat-resistant HL-60 | 10-fold Resistant | ~250 |
| HT29 | Human colon adenocarcinoma | Sensitive | 22 |
| SW620 | Human colon adenocarcinoma | Sensitive | 26-28 |
Note: The IC50 value for the parental HL-60 cell line is an approximation based on typical values for sensitive leukemia cell lines and the reported 10-fold resistance of the HL-60/TLK199 line.
Experimental Protocols
Protocol for Developing an Ezatiostat-Resistant Cell Line
This protocol describes the gradual dose escalation method to develop a stable Ezatiostat-resistant cell line.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the initial IC50 of Ezatiostat in the parental cell line (e.g., HL-60).
-
Initial Exposure: Culture the parental cells in media containing Ezatiostat at a concentration equal to the IC20.
-
Monitor and Passage: Monitor the cells for growth. When the cells have adapted and are growing steadily, passage them and increase the Ezatiostat concentration by a small increment (e.g., 1.5 to 2-fold).
-
Stepwise Dose Escalation: Repeat the process of adaptation and dose escalation until the cells are able to proliferate in a concentration that is significantly higher (e.g., 10-fold) than the initial IC50.
-
Stabilize the Resistant Line: Culture the resistant cells for several passages in the high-drug concentration to ensure the stability of the resistant phenotype.
-
Characterize the Resistant Line: Confirm the level of resistance by re-evaluating the IC50. Characterize the molecular mechanisms of resistance (e.g., MRP1 expression, JNK/ERK phosphorylation).
Protocol for MTT Assay to Determine IC50
This protocol outlines the steps for a standard MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Ezatiostat. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol for Western Blotting
This protocol provides a general procedure for analyzing the protein expression of MRP1 and the phosphorylation of JNK and ERK.
-
Protein Extraction: Lyse the sensitive and resistant cells to extract total protein. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MRP1, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the sensitive and resistant cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of cellular resistance to Ezatiostat.
Caption: Experimental workflow to overcome Ezatiostat resistance.
References
Technical Support Center: Managing Gastrointestinal Side Effects of Ezatiostat Hydrochloride in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing gastrointestinal (GI) side effects associated with Ezatiostat Hydrochloride in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
This compound (also known as TLK199 or TER199) is a novel glutathione analog prodrug. It acts as an inhibitor of glutathione S-transferase P1-1 (GSTP1-1). This inhibition leads to the activation of c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation and differentiation. In preclinical models, Ezatiostat has been shown to stimulate the growth and maturation of hematopoietic progenitors.
Q2: What are the potential gastrointestinal side effects of this compound in animal studies?
While specific quantitative data from preclinical toxicology studies detailing the incidence and severity of gastrointestinal side effects of Ezatiostat in animals are not publicly available, clinical trials in humans have reported GI-related adverse events such as nausea, diarrhea, and vomiting. In preclinical animal studies with other investigational drugs, similar GI effects are often monitored. Therefore, researchers should be prepared to observe and manage potential signs of GI distress in animal subjects.
Q3: What clinical signs of gastrointestinal distress should be monitored in animals treated with this compound?
Vigilant monitoring of animal subjects is crucial. Key signs of GI distress include:
-
Changes in fecal consistency (e.g., loose stools, diarrhea)
-
Changes in fecal volume or frequency
-
Presence of blood or mucus in the feces
-
Changes in appetite or water consumption (anorexia or adipsia)
-
Weight loss
-
Changes in posture or behavior indicative of abdominal pain (e.g., hunched posture, stretching)
-
Vomiting or retching
-
Dehydration (e.g., skin tenting, sunken eyes)
Troubleshooting Guides
Issue 1: An animal is observed with loose stools or diarrhea.
1. Assess and Score the Severity:
-
Utilize a standardized fecal scoring system to objectively assess the severity of diarrhea. This allows for consistent monitoring of changes over time and in response to interventions. A common scoring system for rodents is presented in the "Experimental Protocols" section.
2. Initial Supportive Care:
-
Hydration: Ensure the animal has free access to drinking water. For more severe cases, consider subcutaneous or intravenous fluid administration to correct dehydration and electrolyte imbalances.
-
Dietary Modification: Provide a highly digestible, bland diet. For rodents, this may involve moistened chow or a purified diet. For larger animals like dogs, boiled chicken and rice can be offered.
-
Environmental Comfort: Ensure the animal's cage is clean and dry to prevent skin irritation and further distress. Provide a heat source if the animal shows signs of being cold.
3. Pharmacological Intervention (in consultation with a veterinarian):
-
Antidiarrheal Agents: Depending on the severity and the study protocol, the use of antidiarrheal agents may be considered. However, their impact on the experimental outcomes must be carefully evaluated.
-
Gastrointestinal Protectants: Agents that coat and protect the intestinal lining may be beneficial.
4. Monitoring:
-
Increase the frequency of observation for the affected animal.
-
Monitor body weight, food and water intake, and fecal scores daily.
-
If the condition worsens or does not improve within 48 hours, veterinary intervention is strongly recommended.
Issue 2: An animal exhibits signs of nausea, vomiting, or inappetence.
1. Confirm the Observation:
-
Differentiate between vomiting (forceful ejection of stomach contents) and regurgitation.
-
Quantify the reduction in food intake.
2. Supportive Care:
-
Dietary Management: Offer small, frequent meals of a palatable and easily digestible diet.
-
Hydration: Monitor for signs of dehydration and provide fluid support as needed.
-
Anti-emetic Therapy (in consultation with a veterinarian): The use of anti-emetic drugs may be considered if vomiting is severe or persistent. The choice of agent should be carefully considered to avoid interference with the study's objectives.
3. Environmental Enrichment:
-
Reduce stress in the animal's environment, as stress can exacerbate nausea and inappetence.
4. Monitoring:
-
Closely monitor the animal's clinical signs, body weight, and food and water consumption.
-
If inappetence persists for more than 24 hours, it can lead to significant metabolic changes and may require more intensive nutritional support.
Data Presentation
While specific preclinical toxicology data for this compound's gastrointestinal effects are not publicly available, the following table provides a template for how such data could be structured. Researchers should aim to collect and present their own data in a similar format for clear comparison and analysis.
Table 1: Template for Summarizing Gastrointestinal Findings in a 28-Day Repeat-Dose Toxicity Study
| Species/Sex | Dose Group (mg/kg/day) | Number of Animals | Incidence of Diarrhea (%) | Mean Diarrhea Score (± SD) | Incidence of Emesis (%) | Mean Body Weight Change (%) |
| Rat/Male | Control (Vehicle) | 10 | 0 | 0.0 ± 0.0 | N/A | +15.2 |
| Low Dose | 10 | 10 | 1.2 ± 0.4 | N/A | +14.8 | |
| Mid Dose | 10 | 30 | 1.8 ± 0.6 | N/A | +12.5 | |
| High Dose | 10 | 50 | 2.5 ± 0.8 | N/A | +8.1 | |
| Rat/Female | Control (Vehicle) | 10 | 0 | 0.0 ± 0.0 | N/A | +12.1 |
| Low Dose | 10 | 5 | 1.1 ± 0.3 | N/A | +11.9 | |
| Mid Dose | 10 | 25 | 1.6 ± 0.5 | N/A | +10.2 | |
| High Dose | 10 | 45 | 2.3 ± 0.7 | N/A | +6.5 | |
| Dog/Male | Control (Vehicle) | 4 | 0 | 0.0 ± 0.0 | 0 | +5.3 |
| Low Dose | 4 | 25 | 1.5 ± 0.5 | 25 | +4.9 | |
| Mid Dose | 4 | 50 | 2.0 ± 0.7 | 50 | +2.1 | |
| High Dose | 4 | 75 | 2.8 ± 0.9 | 75 | -1.2 | |
| Dog/Female | Control (Vehicle) | 4 | 0 | 0.0 ± 0.0 | 0 | +4.8 |
| Low Dose | 4 | 25 | 1.4 ± 0.6 | 25 | +4.5 | |
| Mid Dose | 4 | 50 | 1.9 ± 0.8 | 50 | +1.8 | |
| High Dose | 4 | 75 | 2.6 ± 1.0 | 75 | -1.5 |
N/A: Not Applicable for this species.
Experimental Protocols
Protocol 1: Fecal Scoring for Rodents
This protocol provides a standardized method for assessing diarrhea in rodents.
Objective: To objectively quantify the consistency of feces as an indicator of gastrointestinal disturbance.
Materials:
-
Clean cage with a solid bottom or a wire mesh floor with a collection tray.
-
Scoring chart (see Table 2).
Procedure:
-
Observe the animal's feces in the cage or on the collection tray.
-
Assign a score based on the following criteria:
Table 2: Fecal Scoring System for Rodents
| Score | Description |
| 0 | Normal, well-formed, firm pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, poorly formed pellets (paste-like) |
| 3 | Watery, liquid feces (diarrhea) |
-
Record the score for each animal at predetermined time points (e.g., daily).
-
Calculate the mean score for each treatment group for data analysis.
Protocol 2: Supportive Care for Drug-Induced Diarrhea in a Rodent Model
Objective: To provide a standardized protocol for supportive care to alleviate clinical signs of diarrhea and prevent dehydration.
Materials:
-
Sterile 0.9% saline or Lactated Ringer's solution
-
Sterile syringes and needles (25-27 gauge)
-
Highly digestible, palatable diet (e.g., hydrogel, moistened chow)
-
Heat source (e.g., heating pad, heat lamp)
-
Clean caging and bedding
Procedure:
-
Daily Monitoring:
-
Weigh each animal daily.
-
Perform a clinical examination, noting signs of dehydration (skin tenting), general activity, and posture.
-
Score fecal consistency using the Fecal Scoring for Rodents protocol.
-
-
Hydration Support:
-
For animals with a fecal score of 2 or 3, or those showing signs of dehydration, administer subcutaneous fluids.
-
The volume of fluid is typically 1-2 mL per 100g of body weight, administered once or twice daily, as determined by a veterinarian.
-
-
Nutritional Support:
-
Provide a highly digestible and palatable diet in a low dish on the cage floor to ensure easy access.
-
Monitor food intake. If the animal is anorexic for more than 24 hours, consult with a veterinarian about gavage feeding.
-
-
Environmental Support:
-
Change bedding daily to keep the animal clean and dry.
-
Provide a supplemental heat source to prevent hypothermia, especially if the animal is lethargic or has lost significant body weight.
-
-
Record Keeping:
-
Maintain detailed records of all observations, treatments administered, and the animal's response.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Managing GI Side Effects
Caption: Workflow for managing gastrointestinal side effects.
Logical Relationship for Troubleshooting Diarrhea
Caption: Troubleshooting logic for diarrhea in animal studies.
Refinement of dosing schedules for Ezatiostat Hydrochloride in long-term studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezatiostat Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is converted in vivo to its active metabolite, which functions as a glutathione S-transferase P1-1 (GST-P1-1) inhibitor.[1][2] GST-P1-1 normally binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation and differentiation. By inhibiting GST-P1-1, the active metabolite of Ezatiostat disrupts the GST-P1-1/JNK complex, leading to the activation of JNK. Activated JNK then phosphorylates the transcription factor c-Jun, which translocates to the nucleus and promotes the transcription of genes involved in the growth and maturation of hematopoietic progenitor cells.[1]
Q2: What are the recommended dosing schedules for this compound in long-term studies?
Dosing schedules for this compound have been evaluated in both intravenous and oral formulations in clinical trials, primarily in patients with myelodysplastic syndromes (MDS). The refinement of these schedules is aimed at maximizing efficacy while maintaining a favorable safety profile.
Intravenous Formulation: In a Phase 1-2a study, the intravenous formulation was administered on days 1 to 5 of a 14-day cycle at doses ranging from 50 to 600 mg/m².[1] In the Phase 2a part of the study, two schedules were evaluated: 600 mg/m² on days 1 to 5 or days 1 to 3 of a 21-day cycle.[1]
Oral Formulation: A Phase 1 study of the oral tablet formulation explored a wide range of doses from 200 to 6000 mg/day, administered in divided doses on days 1 to 7 of a 21-day cycle for up to 8 cycles.[3] A subsequent Phase 2 study evaluated two extended dosing schedules: 3000 mg/day (in two divided doses) for 14 days of a 21-day cycle, and 2000 mg/day (in two divided doses) for 21 days of a 28-day cycle.[4]
Q3: What are the common adverse events associated with this compound?
The most frequently reported treatment-related adverse events are generally mild to moderate (Grade 1 or 2) and primarily gastrointestinal in nature. For the oral formulation, these include nausea, diarrhea, vomiting, abdominal pain, constipation, and anorexia.[3][4] With the intravenous formulation, acute infusional hypersensitivity reactions such as chills, back pain, and flushing have been observed.[1]
Q4: How is hematologic improvement assessed in clinical trials of this compound?
Hematologic improvement (HI) is a key efficacy endpoint and is typically assessed based on the International Working Group (IWG) criteria for MDS.[1][5] These criteria define response in the erythroid, neutrophil, and platelet lineages (HI-E, HI-N, and HI-P, respectively). Assessments are usually performed every other treatment cycle and involve monitoring complete blood counts and transfusion requirements.[1] The 2023 revised IWG criteria for higher-risk MDS propose a bone marrow blast threshold of <5% to define complete remission.[6]
Data Presentation
Table 1: Summary of Intravenous this compound Dosing Schedules and Outcomes
| Study Phase | Dosage | Schedule | Key Outcomes | Reference |
| Phase 1 | 50-600 mg/m² | Days 1-5 of a 14-day cycle | Dose-proportional increase in active metabolite | [1] |
| Phase 2a | 600 mg/m² | Days 1-5 of a 21-day cycle | HI-E: 24%, HI-N: 42%, HI-P: 50% | [1] |
| Phase 2a | 600 mg/m² | Days 1-3 of a 21-day cycle | Tolerability and HI responses supported further Phase 2 studies | [1] |
Table 2: Summary of Oral this compound Dosing Schedules and Outcomes
| Study Phase | Dosage | Schedule | Key Outcomes | Reference |
| Phase 1 | 200-6000 mg/day | Days 1-7 of a 21-day cycle | 17 HI responses observed across all lineages | [3] |
| Phase 2 | 3000 mg/day | 14 days of a 21-day cycle | 29% of RBC-transfusion dependent patients had an erythroid response. | [4] |
| Phase 2 | 2000 mg/day | 21 days of a 28-day cycle | Median duration of HI-E response was 34 weeks. | [4] |
Experimental Protocols
1. Assessment of Hematologic Improvement (HI)
This protocol is based on the IWG 2006 and 2023 criteria for MDS.
-
Objective: To evaluate the hematologic response to this compound treatment.
-
Procedure:
-
Obtain baseline complete blood counts (CBC) with differential and record transfusion history for at least 8 weeks prior to treatment.
-
Administer this compound according to the study protocol.
-
Monitor CBC with differential at regular intervals (e.g., weekly or at the beginning of each treatment cycle).
-
Record all red blood cell and platelet transfusions.
-
Assess hematologic response every 8-12 weeks based on the IWG criteria.
-
Erythroid Response (HI-E): For patients with a baseline hemoglobin <11 g/dL or who are red blood cell transfusion-dependent: a rise in hemoglobin by ≥1.5 g/dL or a reduction of ≥4 red blood cell transfusions over 8 weeks.
-
Neutrophil Response (HI-N): For patients with a baseline absolute neutrophil count (ANC) <1.0 x 10⁹/L: at least a 100% increase or an increase of at least 0.5 x 10⁹/L.
-
Platelet Response (HI-P): For patients with a baseline platelet count <100 x 10⁹/L: at least a 100% increase or an increase of at least 30 x 10⁹/L.
-
-
2. JNK Activation Assay via Western Blot
-
Objective: To determine the effect of this compound on the phosphorylation of JNK in a cellular model.
-
Procedure:
-
Culture hematopoietic cells (e.g., K562 or primary patient-derived cells) in appropriate media.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 1, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total JNK to normalize for protein loading.
-
Troubleshooting Guides
Issue 1: Low or no hematologic response observed in in vivo studies.
-
Possible Cause: Suboptimal dosing schedule or patient-specific factors.
-
Troubleshooting Steps:
-
Review the dosing schedule and consider adjustments based on pharmacokinetic and pharmacodynamic data.
-
Investigate potential drug-drug interactions that could affect Ezatiostat metabolism.
-
Characterize the baseline molecular profile of the subjects, as certain genetic factors may influence response.
-
Issue 2: Inconsistent results in JNK activation assays.
-
Possible Cause: Variability in cell culture conditions or technical issues with the Western blot.
-
Troubleshooting Steps:
-
Ensure consistent cell density and passage number for all experiments.
-
Optimize the concentration of this compound and the treatment duration.
-
Include positive and negative controls for JNK activation (e.g., anisomycin as a positive control).
-
Verify the specificity of the primary antibodies for p-JNK and total JNK.
-
Issue 3: High background in Western blots for p-JNK.
-
Possible Cause: Non-specific antibody binding or inadequate blocking.
-
Troubleshooting Steps:
-
Increase the number and duration of washes with TBST.
-
Optimize the blocking conditions (e.g., use BSA instead of milk, increase blocking time).
-
Titrate the primary and secondary antibody concentrations to determine the optimal dilution.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for JNK activation assay.
Caption: Troubleshooting logic for inconsistent JNK activation.
References
- 1. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 dose-ranging study of this compound in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revised International Working Group 2023 response criteria for higher-risk MDS [mds-hub.com]
Troubleshooting inconsistent results in Ezatiostat Hydrochloride proliferation assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezatiostat Hydrochloride in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic tripeptide analog of glutathione.[1] Its primary mechanism of action is the inhibition of Glutathione S-transferase P1-1 (GSTP1-1).[2][3] Under normal conditions, GSTP1-1 can bind to and inhibit c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis.[1][4] By inhibiting GSTP1-1, Ezatiostat causes the dissociation of the GSTP1-1/JNK complex, leading to the activation of JNK.[2][5] This activation of the JNK signaling pathway can have divergent downstream effects, including both the stimulation of hematopoietic progenitor cell proliferation and the induction of apoptosis in malignant cells.[4][5]
Q2: What are the expected outcomes of this compound treatment in a proliferation assay?
The therapeutic action of Ezatiostat appears to be context-dependent, inducing both proliferation of normal myeloid progenitors and apoptosis of malignant clones.[5] Therefore, the outcome of a proliferation assay can vary depending on the cell type, concentration of the compound, and duration of treatment. In some cell lines, particularly those of hematopoietic origin, you may observe a stimulation of proliferation at certain concentrations.[5] In other cancer cell lines, you may see a dose-dependent inhibition of proliferation or induction of cell death.[4]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in cell culture medium. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[6]
Q4: What is a typical concentration range for this compound in cell-based assays?
Based on published studies, a common concentration range for this compound in in vitro assays is between 2.5 µM and 50 µM.[6] For example, in studies with the human myeloid leukemic cell line HL-60, concentrations were incrementally increased from 2.5 µM (approximately 1/10th of the IC50) up to 50 µM to select for resistant cells.[6] The optimal concentration will vary depending on the cell line and the specific experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions.
Troubleshooting Inconsistent Results
Inconsistent results in proliferation assays are a common challenge. This guide provides a structured approach to troubleshooting when using this compound.
Diagram: Troubleshooting Workflow for Inconsistent Proliferation Assay Results
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. broadpharm.com [broadpharm.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Liposomal Formulations of Ezatiostat Hydrochloride
Welcome to the technical support center for the optimization of liposomal formulations of Ezatiostat Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and why is a liposomal formulation beneficial?
This compound is a small molecule, glutathione S-transferase P1-1 (GST P1-1) analog inhibitor.[1][2] It acts on the MAPK signaling pathway to stimulate the formation of bone marrow cells.[1][2] A liposomal formulation can be beneficial for improving the drug's stability, altering its pharmacokinetic profile, reducing potential toxicity, and potentially enabling targeted delivery.[3][4]
2. What are the key parameters to consider when optimizing this compound liposomes?
The primary parameters to optimize include:
-
Lipid Composition: The choice of phospholipids and the inclusion of components like cholesterol are crucial for stability and drug retention.[3]
-
Drug-to-Lipid Ratio: This ratio significantly impacts encapsulation efficiency and the overall stability of the formulation.
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo fate and biodistribution of the liposomes.
-
Zeta Potential: This measurement indicates the surface charge of the liposomes, which influences their stability and interaction with biological components.
-
Encapsulation Efficiency (%EE): A high %EE is desirable to maximize drug delivery and minimize waste.[5]
3. What are the common methods for preparing this compound liposomes?
Common methods for preparing liposomes that can be adapted for this compound include:
-
Thin-Film Hydration: This is a widely used method involving the creation of a thin lipid film that is then hydrated with an aqueous solution containing the drug.[6][7]
-
Ethanol Injection: In this method, a solution of lipids in ethanol is rapidly injected into an aqueous phase, leading to the spontaneous formation of liposomes.[8]
-
Remote Loading (Active Loading): These techniques, such as using a pH or ammonium sulfate gradient, are effective for achieving high encapsulation efficiencies of certain drugs.[9][10]
4. How is the encapsulation efficiency of this compound in liposomes determined?
Encapsulation efficiency is typically determined by separating the unencapsulated (free) drug from the liposomes. This can be achieved through methods like centrifugation or size exclusion chromatography. The amount of encapsulated drug is then quantified, often using High-Performance Liquid Chromatography (HPLC).[]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound liposomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) | - Inappropriate drug-to-lipid ratio.- Suboptimal hydration conditions (temperature, time).- Poor choice of liposome preparation method.- Drug leakage during formulation. | - Optimize the drug-to-lipid ratio by testing a range of concentrations.- Ensure the hydration temperature is above the phase transition temperature (Tm) of the lipids used.- Consider using an active loading method, such as a pH gradient, if passive methods are inefficient.- Incorporate cholesterol into the formulation to improve membrane rigidity and reduce leakage.[3] |
| Liposome Aggregation | - Inappropriate lipid composition.- High concentration of liposomes.- Suboptimal storage conditions (temperature, pH).- Low zeta potential. | - Include charged lipids in the formulation to increase electrostatic repulsion.- Optimize the storage buffer and pH.- Store liposomes at an appropriate temperature (often 4°C).- Dilute the liposomal suspension. |
| High Polydispersity Index (PDI) | - Inconsistent sizing method (sonication, extrusion).- Aggregation of liposomes.- Non-homogenous lipid mixture. | - Use an extrusion technique with defined pore-sized membranes for more uniform liposome size.- Ensure the sonication process is optimized and does not lead to overheating.- Thoroughly dissolve and mix lipids in the organic solvent before forming the lipid film. |
| Poor In Vitro Stability (e.g., rapid drug release) | - Unstable lipid bilayer.- Interaction with components of the release medium (e.g., proteins in serum). | - Increase the cholesterol content in the liposomal membrane to enhance stability.- Use phospholipids with higher phase transition temperatures (Tm).- For in vivo applications, consider PEGylation (the addition of polyethylene glycol) to create "stealth" liposomes that are more stable in circulation. |
| Inconsistent Batch-to-Batch Reproducibility | - Variations in the preparation process (e.g., hydration time, sonication energy).- Inconsistent quality of raw materials. | - Standardize all steps of the preparation protocol.- Ensure consistent quality and purity of lipids and other reagents.- Calibrate all equipment regularly. |
Experimental Protocols
1. Preparation of this compound Liposomes using the Thin-Film Hydration Method
This protocol describes a general method for preparing multilamellar vesicles (MLVs) containing this compound, followed by sizing to produce small unilamellar vesicles (SUVs).
-
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
-
Procedure:
-
Dissolve the desired amounts of phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[7]
-
Hydrate the lipid film with an aqueous buffer containing the desired concentration of this compound. The hydration should be performed above the phase transition temperature (Tm) of the lipids.
-
Agitate the flask to form a milky suspension of multilamellar vesicles (MLVs).
-
To obtain a more uniform size distribution, the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
2. Determination of Encapsulation Efficiency (%EE) by HPLC
This protocol outlines the steps to quantify the amount of this compound encapsulated within the liposomes.
-
Materials:
-
This compound liposomal formulation
-
Apparatus for separating free drug (e.g., centrifuge, size exclusion chromatography columns)
-
HPLC system with a suitable column and detector
-
Mobile phase for HPLC
-
Reagents to disrupt liposomes (e.g., methanol, Triton X-100)
-
-
Procedure:
-
Separate Free Drug: Separate the unencapsulated this compound from the liposomes. A common method is to centrifuge the liposomal suspension, pelleting the liposomes. The supernatant containing the free drug is then carefully removed.
-
Quantify Free Drug: Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Quantify Total Drug: Disrupt a known volume of the original liposomal suspension using a suitable solvent like methanol to release the encapsulated drug. Analyze the total drug concentration using the same HPLC method.
-
Calculate %EE: The encapsulation efficiency is calculated using the following formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Below are diagrams illustrating key concepts in the formulation and mechanism of action of this compound.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for liposome formulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. active-methods-of-drug-loading-into-liposomes-recent-strategies-for-stable-drug-entrapment-and-increased-in-vivo-activity - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Ezatiostat Hydrochloride and Decitabine in Myelodysplastic Syndromes (MDS) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two therapeutic agents under investigation for Myelodysplastic Syndromes (MDS): Ezatiostat Hydrochloride (Telintra®) and Decitabine. By examining their performance in preclinical MDS models, this document aims to offer an objective resource for researchers and drug development professionals. The following sections detail the mechanisms of action, comparative efficacy in vitro, and the experimental protocols utilized in these evaluations.
Mechanism of Action
This compound is a glutathione analog that acts as a prodrug. Its active metabolite inhibits Glutathione S-transferase P1-1 (GSTP1-1).[1][2][3][4] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1][2][3][4] In preclinical models, Ezatiostat has been shown to promote the growth and maturation of hematopoietic progenitors while inducing apoptosis in malignant cells.[3][4]
Decitabine , a hypomethylating agent, is a cytidine analog that incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[5][6] This leads to a reduction in DNA methylation, which can reactivate aberrantly silenced tumor suppressor genes.[5][7] Decitabine's effects are dose-dependent; at low doses, it primarily induces cell differentiation and apoptosis, while at higher doses, it exhibits cytotoxic effects through DNA synthesis arrest.[6]
Signaling Pathway Diagrams
The distinct mechanisms of action for this compound and Decitabine are visualized in the following signaling pathway diagrams.
Comparative In Vitro Efficacy in MDS Cell Lines
While direct head-to-head studies are limited, a comparative analysis of available preclinical data in the SKM-1 human MDS cell line provides insights into the differential effects of this compound and Decitabine.
| Parameter | This compound | Decitabine |
| Cell Line | Not specified in available data | SKM-1[1][8] |
| Effect on Apoptosis | Induces apoptosis in leukemia cell lines[3][4] | - 4.54% at 0.5 µM - 9.31% at 2.0 µM - 16.58% at 5.0 µM (after 72h)[8] - ~66% at 0.5 µM (after 6 days)[1] |
| Effect on Differentiation | Promotes maturation of hematopoietic progenitors[3] | - 37.19% CD14+ cells at 0.5 µM (after 6 days)[1] |
| Effect on Cell Viability (IC50) | Not specified in available data | Not specified in available data |
Experimental Protocols
The following section details the methodologies for key in vitro assays used to evaluate the efficacy of this compound and Decitabine in MDS models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed MDS cells (e.g., SKM-1) in a 96-well plate at a predetermined density.[9][10]
-
Treat the cells with a range of concentrations of either this compound or Decitabine. Include untreated cells as a control.[9][10]
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8][9][10]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9][10]
-
Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[9][10]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][10] Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Treat MDS cells with the desired concentrations of this compound or Decitabine for the specified time.[11][12][13]
-
Harvest the cells, including any floating cells, and wash them with cold PBS.[11][12][13]
-
Resuspend the cells in 1X Annexin V binding buffer.[11][12][13]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12][13]
-
Incubate the cells in the dark at room temperature for 15 minutes.[11][12][13]
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[11][12][13]
Differentiation Assay (Flow Cytometry for Cell Surface Markers)
This assay assesses the expression of cell surface markers associated with myeloid differentiation, such as CD11b and CD14.
Protocol:
-
Treat MDS cells with this compound or Decitabine.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with fluorescently labeled antibodies against differentiation markers (e.g., anti-CD11b and anti-CD14) on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in buffer and analyze by flow cytometry to determine the percentage of cells expressing the differentiation markers.[1]
Conclusion
The preclinical data reviewed in this guide highlight the distinct and potentially complementary mechanisms of this compound and Decitabine in the context of MDS. Decitabine demonstrates a clear dose- and time-dependent induction of apoptosis and differentiation in MDS cell lines, consistent with its role as a hypomethylating agent that reactivates tumor suppressor genes. While quantitative in vitro data for Ezatiostat in MDS-specific cell lines are less readily available in the public domain, its mechanism of action through the JNK pathway suggests a different approach to inducing apoptosis and promoting the maturation of hematopoietic cells.
Further head-to-head preclinical studies in a panel of MDS cell lines and in vivo models are warranted to directly compare the efficacy and safety of these two agents and to explore potential synergistic effects in combination therapies. Such studies will be crucial in guiding the clinical development and positioning of this compound and Decitabine in the therapeutic landscape for MDS.
References
- 1. Decitabine-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1-2a multicenter dose-escalation study of this compound liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Clinical effect of decitabine in the treatment of myelodysplastic syndrome and influencing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Comparative Safety and Toxicity of Ezatiostat Hydrochloride and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and toxicity profiles of Ezatiostat Hydrochloride and its developmental analogs. The information is based on available preclinical and clinical data.
This compound (formerly known as TLK199) is a synthetic tripeptide analog of glutathione developed for the treatment of myelodysplastic syndrome (MDS).[1][2] It functions as a prodrug, which upon administration, is metabolized to its active form. This active metabolite selectively inhibits glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in various cancers.[1] The inhibition of GST P1-1 by Ezatiostat leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in regulating cellular proliferation, differentiation, and apoptosis.[2][3][4] This mechanism is believed to stimulate the growth and maturation of normal hematopoietic progenitors while promoting apoptosis in malignant cells.[1][3]
In the pursuit of enhanced therapeutic efficacy, several analogs of Ezatiostat have been synthesized and evaluated. These analogs were primarily designed to improve inhibitory potency and selectivity for GST P1-1.[1] This guide synthesizes the available data to offer a comparative overview of the safety and toxicity of these compounds.
Quantitative Data Summary
Direct, head-to-head comparative preclinical toxicity studies for Ezatiostat and its analogs are not extensively available in the public domain. However, the following tables summarize the available in vitro cytotoxicity and in vivo tolerability data, as well as the clinical safety profile of the parent compound, this compound.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Ezatiostat Analogs | HL-60 (Human Leukemia) | Growth Arrest & Apoptosis | CC50 | 6-17 μM | [1] |
-
Note: The specific structures of the tested analogs were not detailed in the available literature. The reported analogs featured substitutions on the cysteinyl sulfur with 2- or 4-biphenylmethyl or a 1-naphthylethyl group, which resulted in a 30- to 130-fold improvement in IC50 against GST P1-1.[1]
Table 2: In Vivo Tolerability of this compound Analogs
| Compound | Species | Administration Route | Dose | Observation | Citation |
| Ezatiostat Analogs | Rodents | Not Specified | Up to 200 mg/kg | Well tolerated | [1] |
-
Note: This information is based on a conference abstract and lacks detailed toxicological endpoints such as No-Observed-Adverse-Effect-Level (NOAEL) or specific target organ toxicities.
Table 3: Clinical Safety Profile of this compound (Oral Formulation)
| Adverse Event (Grade 1 or 2) | Frequency | Citation |
| Nausea | 56% (Grade 1), 9% (Grade 2) | [4] |
| Diarrhea | 36% (Grade 1), 7% (Grade 2) | [4] |
| Vomiting | 24% (Grade 1), 7% (Grade 2) | [4] |
| Abdominal Pain | 9% (Grade 1) | [4] |
| Constipation | 4% (Grade 1), 9% (Grade 2) | [4] |
| Anorexia | 3% (Grade 1), 7% (Grade 2) | [4] |
| Dyspepsia | 3% (Grade 1), 7% (Grade 2) | [4] |
-
Note: Data is from a Phase 1 dose-escalation study in patients with myelodysplastic syndrome. No dose-limiting toxicities were observed at doses up to 6000 mg/day.[4]
Experimental Protocols
Detailed experimental protocols for the safety and toxicity studies of the Ezatiostat analogs are not publicly available. However, based on standard preclinical drug development practices, the following methodologies are typically employed to assess the safety and toxicity of novel small molecule inhibitors.
In Vitro Cytotoxicity Assays
These assays are fundamental in early-stage drug development to determine the concentration of a compound that is toxic to cells.
-
Principle: Cultured cells are exposed to varying concentrations of the test compound for a defined period. Cell viability is then measured using various indicators of cellular health.
-
Common Methodologies:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (e.g., MTT) into a colored formazan product.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a marker of cytotoxicity.
-
ATP Assay: The amount of intracellular ATP is an indicator of metabolically active, viable cells. Luciferase-based assays can be used to quantify ATP levels.
-
Caspase Activity Assays: To specifically assess apoptosis, assays that measure the activity of caspases (key enzymes in the apoptotic cascade) are employed.
-
In Vivo Toxicity Studies
Animal studies are crucial for understanding the systemic toxicity of a drug candidate.
-
Acute Toxicity Studies:
-
Objective: To determine the toxicity of a single, high dose of the compound and to identify the maximum tolerated dose (MTD).
-
Protocol: Animals (typically rodents) are administered a single dose of the compound via the intended clinical route. They are then observed for a set period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.
-
-
Repeat-Dose Toxicity Studies:
-
Objective: To evaluate the toxicological effects of repeated exposure to the compound over a longer duration (e.g., 28 or 90 days).
-
Protocol: Animals are dosed daily for the study duration. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify target organs of toxicity.
-
-
Safety Pharmacology Studies:
-
Objective: To assess the effects of the drug on vital physiological functions.
-
Core Battery: Typically includes assessment of the cardiovascular system (e.g., blood pressure, heart rate, ECG), central nervous system (e.g., behavioral and motor activity), and respiratory system (e.g., respiratory rate, tidal volume).
-
Visualizations
Signaling Pathway of Ezatiostat and its Analogs
Mechanism of action of Ezatiostat and its analogs.
General Experimental Workflow for Preclinical Toxicity Testing
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Phase 1 multicenter dose-escalation study of this compound (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of Ezatiostat Hydrochloride with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic potential of Ezatiostat Hydrochloride (a glutathione S-transferase P1-1 inhibitor) with other chemotherapeutic agents in the context of hematological malignancies. While direct preclinical quantitative synergy data is limited in publicly available literature, this document synthesizes existing clinical evidence, mechanistic rationale, and detailed experimental protocols to support the design of future validation studies.
Introduction to this compound
This compound is an investigational small molecule drug that acts as an analog inhibitor of glutathione S-transferase P1-1 (GSTP1-1). Its mechanism of action involves the intracellular activation of the MAPK signaling pathway, specifically activating JNK and ERK1/2.[1] This activity can lead to the stimulation of bone marrow cell formation and the differentiation of granulocytes and monocytes.[2] Given its role in modulating cellular stress pathways and promoting hematopoietic progenitor maturation, Ezatiostat is a promising candidate for combination therapies, particularly in myelodysplastic syndromes (MDS) and other hematological cancers.[3][4]
Synergistic Potential with Chemotherapeutic Agents: A Mechanistic Overview
The primary rationale for combining Ezatiostat with other chemotherapeutic agents lies in its ability to inhibit GSTP1-1. Overexpression of GSTP1-1 is a known mechanism of drug resistance in various cancers, as it detoxifies cells from the cytotoxic effects of chemotherapy. By inhibiting GSTP1-1, Ezatiostat is hypothesized to sensitize cancer cells to the effects of other anticancer drugs, thereby creating a synergistic effect.
Signaling Pathway of Ezatiostat
The following diagram illustrates the proposed signaling pathway of Ezatiostat, leading to the activation of downstream proliferative and apoptotic signals.
Caption: Proposed signaling pathway of this compound.
Clinical Evidence of Synergy: Ezatiostat and Lenalidomide in MDS
A significant piece of evidence supporting the synergistic potential of Ezatiostat comes from a Phase 1 dose-ranging study in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS).[3][4]
Quantitative Data from Clinical Trials
The following table summarizes the hematologic improvement (HI) responses observed in the study.
| Response Category | Ezatiostat 2000 mg + Lenalidomide 10 mg (n=10 evaluable) | Ezatiostat 2500 mg + Lenalidomide 10 mg (n=4 evaluable) |
| Erythroid (HI-E) | 40% (4/10)[3][4] | 25% (1/4)[3][4] |
| Platelet (HI-P) | 60% (3/5)[3][4] | - |
| Neutrophil (HI-N) | 33% (1/3 with HI-E)[3][4] | - |
| Bilineage (HI-E and HI-P) | 60% (3/5)[3][4] | - |
| Trilineage Response | 33% (1/3 with pancytopenia)[3][4] | - |
Notably, three out of seven red blood cell (RBC) transfusion-dependent patients became transfusion independent, including one patient for whom prior lenalidomide monotherapy was ineffective.[3][4] These clinical outcomes strongly suggest a synergistic or additive effect between Ezatiostat and lenalidomide in this patient population.
Experimental Protocol: Phase 1 Clinical Trial
-
Patient Population: 19 patients with non-deletion(5q) low to intermediate-1 risk myelodysplastic syndrome.[3][4]
-
Treatment Regimen:
-
Response Criteria: Hematologic improvement was assessed according to the 2006 Myelodysplastic Syndromes International Working Group (IWG) criteria.[3]
Proposed Preclinical Validation of Synergy: Experimental Workflow
To quantitatively validate the synergistic effects of Ezatiostat with other chemotherapeutic agents such as lenalidomide, cytarabine, or decitabine at a preclinical level, a systematic experimental workflow is required.
Caption: A typical workflow for preclinical validation of drug synergy.
Detailed Methodologies for Key Experiments
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed hematopoietic cancer cells (e.g., HL-60, K562, or MDS-derived cell lines) in 96-well plates at a predetermined density and allow them to attach or stabilize overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Ezatiostat alone, the chemotherapeutic agent alone, and combinations of both. A checkerboard titration or a fixed-ratio dilution series is recommended. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated based on the dose-effect curves of the individual drugs and their combination.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
Software such as CompuSyn can be used to calculate CI values and generate isobolograms for a visual representation of the synergy.
Conclusion and Future Directions
The available clinical data for the combination of Ezatiostat and lenalidomide in MDS patients provides a strong indication of synergistic or additive effects. The underlying mechanism of GSTP1-1 inhibition by Ezatiostat offers a solid rationale for its combination with various chemotherapeutic agents to overcome drug resistance.
However, there is a clear need for robust preclinical studies to quantitatively determine the synergistic potential of Ezatiostat with agents like lenalidomide, cytarabine, and decitabine in various hematological malignancy models. The experimental workflow and methodologies outlined in this guide provide a framework for researchers to conduct these crucial validation studies. The resulting quantitative data will be invaluable for the rational design of future clinical trials and the advancement of more effective combination therapies for patients with hematological cancers.
References
- 1. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A comparative proteomic analysis of cells treated with Ezatiostat Hydrochloride versus a control.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic changes induced by Ezatiostat Hydrochloride treatment in a cellular model compared to a vehicle-treated control. The information presented is based on the known mechanism of action of this compound and representative data from proteomic studies of its downstream signaling pathways.
Introduction
This compound is a novel hematopoietic agent that has been investigated for the treatment of myelodysplastic syndrome.[1][2] It is a prodrug that is intracellularly converted to its active metabolite, which inhibits Glutathione S-transferase P1-1 (GST-P1).[3][4] GST-P1 is known to sequester and inhibit the c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses, proliferation, and apoptosis. By inhibiting GST-P1, Ezatiostat leads to the activation of the JNK signaling pathway.[3][4] This guide details the anticipated proteomic consequences of this mechanism of action.
Quantitative Proteomic Data
While a specific public dataset for this compound does not currently exist, the following table represents a hypothetical, yet plausible, quantitative proteomic analysis based on the known downstream effects of JNK pathway activation. The data illustrates the expected changes in protein expression in cells treated with this compound (10 µM for 24 hours) compared to a vehicle control. Proteins were identified and quantified using mass spectrometry-based quantitative proteomics.
| Protein Name | Gene Symbol | UniProt ID | Fold Change (Ezatiostat/Control) | p-value | Biological Process |
| c-Jun | JUN | P05412 | 2.5 | <0.01 | Transcription factor, Apoptosis |
| Activating transcription factor 2 | ATF2 | P15336 | 2.1 | <0.01 | Transcription factor, Stress response |
| Mitogen-activated protein kinase 8 | MAPK8 (JNK1) | P45983 | 1.8 (Phosphorylation) | <0.01 | Signal transduction, Apoptosis |
| BCL2-associated X protein | BAX | Q07812 | 2.3 | <0.01 | Apoptosis |
| Caspase-3 | CASP3 | P42574 | 2.0 (Cleaved form) | <0.01 | Apoptosis |
| Cyclin-D1 | CCND1 | P24385 | -1.8 | <0.05 | Cell cycle progression |
| B-cell lymphoma 2 | BCL2 | P10415 | -2.2 | <0.01 | Anti-apoptosis |
| Glutathione S-transferase P | GSTP1 | P09211 | 1.1 | >0.05 | Drug metabolism, JNK inhibition |
Experimental Protocols
The following is a detailed methodology for a typical quantitative proteomic experiment to compare the effects of this compound to a control.
Cell Culture and Treatment
-
Cell Line: A human cancer cell line known to express GST-P1 (e.g., K562 or HL-60) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL. After 24 hours, the cells are treated with either 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Cells are incubated for 24 hours post-treatment.
Sample Preparation and Protein Extraction
-
Cell Lysis: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
Protein Digestion
-
Reduction and Alkylation: 200 µg of protein from each sample is reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide.
-
Trypsin Digestion: The protein samples are then digested overnight at 37°C with sequencing-grade modified trypsin.
Tandem Mass Tag (TMT) Labeling and Fractionation
-
TMT Labeling: The resulting peptide mixtures are labeled with TMT reagents according to the manufacturer's instructions to allow for multiplexed analysis.
-
High-pH Reversed-Phase Fractionation: The labeled peptides are combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC Separation: Each fraction is analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Peptides are separated on a C18 analytical column using a gradient of acetonitrile.
-
MS Analysis: The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS1 spectra for peptide precursor ions, followed by higher-energy collisional dissociation (HCD) for MS2 fragmentation and identification.
Data Analysis
-
Database Search: The raw MS data is processed using a proteomic data analysis software (e.g., Proteome Discoverer or MaxQuant) and searched against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantification and Statistical Analysis: The TMT reporter ion intensities are used for relative quantification of proteins between the Ezatiostat-treated and control samples. Statistical analysis (e.g., t-test) is performed to identify significantly regulated proteins.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative proteomic analysis.
This compound Signaling Pathway
Caption: this compound's mechanism of action.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ezatiostat Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Ezatiostat Hydrochloride, a synthetic tripeptide analog of glutathione, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential safety and logistical information for the proper disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal. Understanding these hazards is the first step in ensuring safe laboratory practices.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1]
Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must be managed in a way that mitigates risk to personnel and the environment. The following table outlines the recommended disposal actions for different forms of this compound waste.
| Waste Type | Recommended Disposal Action |
| Unused or Expired this compound | Turn in to the institution's designated hazardous waste management service or a licensed pharmaceutical returns vendor.[3] |
| Empty Containers | Dispose of in a dedicated hazardous drug waste container.[3] If the container is not completely empty, it should be managed as hazardous waste. |
| Contaminated Labware (e.g., gloves, wipes, pipette tips) | Dispose of in a designated National Institute for Occupational Safety and Health (NIOSH) hazardous drug waste container.[3] |
| Spill Residue | Absorb spills with an inert, liquid-binding material. Decontaminate surfaces with alcohol. Dispose of all contaminated materials in a NIOSH hazardous drug waste container.[1][3] |
| Aqueous Solutions Containing this compound | Do not dispose of down the drain.[2] Collect in a designated, properly labeled hazardous waste container for pickup by a licensed waste management company. |
Important Note: It is illegal and unsafe to dispose of hazardous pharmaceuticals down the sewer system.[4] The Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
Experimental Workflow for Waste Segregation and Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Emergency Procedures
In the event of accidental exposure or a significant spill, follow these procedures:
-
Skin Contact : Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1]
-
Spill : Evacuate personnel from the immediate area. Wear full personal protective equipment and prevent the spill from spreading or entering drains.[1]
In all cases of significant exposure or if symptoms develop, seek immediate medical attention.
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste management guidelines.
References
Personal protective equipment for handling Ezatiostat Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Ezatiostat Hydrochloride, a selective and orally active glutathione S-transferase P1-1 (GSTP1) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use full personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[1] The recommended PPE includes:
-
Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash hazard, a face shield should be used in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves are required. While the specific type of glove is not detailed in the provided information, it is best practice to consult the glove manufacturer's compatibility charts for the specific chemicals being used.
-
Body Protection: A lab coat or protective clothing that covers the arms is necessary to prevent skin contact.[1]
-
Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended to avoid breathing in dust or mists.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]
Summary of Personal Protective Equipment
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side-shields or goggles. Face shield for splash hazards. |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | Lab coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols may be generated. |
Operational and Disposal Plans
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store in a locked-up area.[1]
Spill Response:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb the spill with a liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect the contaminated material and place it in a suitable container for disposal.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or water courses.[1]
Experimental Protocols: Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow should be followed:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
